Bromodifluoroacetyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJKGSALBRSKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334487 | |
| Record name | Bromodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-48-2 | |
| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodifluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,2-difluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable fluorinated building block in organic synthesis, playing a crucial role in the introduction of the bromodifluoromethyl group into a wide range of molecules. This functional group is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflows.
Synthetic Routes
The synthesis of this compound has been approached through several distinct chemical transformations. The most prevalent and industrially relevant methods involve the oxidation of halogenated ethane precursors.
Oxidation of 1,1-Difluoro-1,2-dibromodihaloethanes with Oleum
A widely employed method for the preparation of this compound involves the reaction of a 1,1-difluoro-1,2-dibromodihaloethane with oleum (a solution of sulfur trioxide in sulfuric acid).[1][2][3] The general scheme for this reaction is as follows:
Reaction Scheme:
CF₂BrCBrXY + SO₃ → BrCF₂COCl + SO₂ + other byproducts (where X, Y = Br or Cl)
The reaction proceeds by the oxidative cleavage of the carbon-carbon bond of the haloethane precursor. The choice of the starting material and the concentration of sulfur trioxide in the oleum are critical parameters that influence the reaction efficiency and yield.
Logical Relationship of the Oleum-based Synthesis
Caption: Logical flow from reactants to products in the oleum-based synthesis.
Autooxidation of 1,1-Dibromo-2,2-difluoroethylene
An alternative route to bromodifluoroacetyl halides involves the autooxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂). This reaction typically yields a mixture of bromodifluoroacetyl bromide and other halogenated acetyl halides. While this method is mechanistically interesting, it often results in a mixture of products that require further separation.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of this compound and its derivatives from various precursors.
Table 1: Synthesis of this compound via Oleum Oxidation
| Starting Material | Oleum Concentration (% SO₃) | Molar Ratio (SO₃/Substrate) | Temperature (°C) | Yield (%) | Reference |
| CF₂BrCFClBr | 60% | ~2.8 | Reflux | 34% (as methyl ester) | [1] |
| CF₂BrCFClBr | 30% | ~1.6 | Reflux (10h) | 68% (as methyl ester) | [1] |
| BrCF₂CFClBr | 40% | 1.5 | 75 (20h) | - | [1][2] |
| CF₂BrCBr₃ | 30% | - | Reflux (12h) | 60.5% (as ethyl ester) | [2] |
| CF₂BrCClBr₂ | - | - | 45 (1h) | 56% | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂BrClF₂O | [5][6] |
| Molar Mass | 193.37 g/mol | [5] |
| Boiling Point | 50 °C | [5][7] |
| Appearance | Liquid | [5] |
Experimental Protocols
Protocol 1: Synthesis of Bromodifluoroacetyl Halide from 1,1-difluoro-1,2-dibromodihaloethane with Oleum
This protocol is a generalized procedure based on the principles described in the cited patents.[1][2][3]
Materials:
-
1,1-difluoro-1,2-dibromodihaloethane (e.g., CF₂BrCBrCl₂)
-
Oleum (50-70% SO₃)
-
Dry ice/acetone condenser
-
Reaction flask equipped with a distillation head and dropping funnel
Procedure:
-
Charge the reaction flask with the 1,1-difluoro-1,2-dibromodihaloethane.
-
Slowly add the oleum to the reaction flask via the dropping funnel. The molar ratio of SO₃ to the haloethane substrate should be maintained between 1 and 4.
-
Heat the reaction mixture to a temperature between 40 °C and 100 °C.
-
The bromodifluoroacetyl halide, being volatile, will vaporize from the reaction medium.
-
Continuously extract the vaporized product by passing it through a condenser (a cold trap with dry ice/acetone is effective).
-
The collected crude bromodifluoroacetyl halide can be purified by fractional distillation.
Experimental Workflow for Oleum-based Synthesis
Caption: General experimental workflow for the synthesis via oleum oxidation.
Reaction Pathway
The reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum is a complex process. The proposed pathway involves the electrophilic attack of sulfur trioxide on the carbon-bromine bond, leading to the formation of an intermediate that subsequently undergoes rearrangement and fragmentation to yield the final acyl chloride.
Proposed Reaction Pathway
Caption: A simplified proposed reaction pathway for the oleum-based synthesis.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules. It is used in the preparation of:
-
α,α-difluoro-γ-lactams: These are important scaffolds in medicinal chemistry.[5]
-
Trifluoromethylated C-nucleosides: These compounds have potential applications as antiviral and anticancer agents.[5]
-
Ion channel modulators: this compound is a precursor for 3-Pyridinyl substituted Triazolopyrazines, Triazolopyridazines, and Triazolopyridines.[8]
The ability to readily introduce the bromodifluoromethyl group allows for the fine-tuning of the electronic and steric properties of lead compounds, which is a critical aspect of modern drug design.
Safety Considerations
This compound is a flammable and corrosive liquid.[5] It causes severe skin burns and eye damage. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
The synthesis of this compound, primarily through the oleum-based oxidation of halogenated ethanes, is a well-established though technically demanding process. This guide provides the foundational knowledge for researchers and professionals to understand and implement these synthetic routes. The provided data and protocols, compiled from various sources, offer a solid starting point for laboratory-scale synthesis and further process development. The continued importance of fluorinated compounds in the life sciences ensures that robust and efficient methods for preparing key building blocks like this compound will remain an area of active interest.
References
- 1. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 2. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 3. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 4. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | 3832-48-2 [chemicalbook.com]
A Technical Guide to the Synthesis of Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it an important reagent for the introduction of the bromodifluoromethyl group into organic molecules. This technical guide provides a comprehensive overview of the primary synthesis mechanism of this compound, focusing on the reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum. This document includes detailed experimental protocols derived from key patents, a compilation of quantitative data, and mechanistic diagrams to elucidate the reaction pathways.
Core Synthesis Pathway: Reaction of 1,1-Difluoro-1,2-dibromodihaloethane with Oleum
The most prevalent industrial method for synthesizing this compound involves the oxidative cleavage of a 1,1-difluoro-1,2-dibromodihaloethane of the general formula BrCF₂CBrXY (where X and Y can be Br or Cl) using oleum (fuming sulfuric acid, a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄)[1][2].
Proposed Reaction Mechanism
While the precise, step-by-step mechanism is not extensively detailed in the public domain, a plausible pathway can be proposed based on the fundamental principles of organic and inorganic chemistry. The reaction is essentially an oxidation and rearrangement process where sulfur trioxide acts as the primary oxidizing and dehydrating agent. The presence of a mercury salt, such as mercuric oxide (HgO), is often noted to be crucial for the reaction's success, suggesting its role as a catalyst[2][3].
The proposed mechanism can be broken down into the following key stages:
-
Activation of the Haloalkane by the Catalyst: The mercuric oxide, in the acidic environment of oleum, likely forms a mercuric salt (e.g., mercuric sulfate). This species can then coordinate to one of the bromine or chlorine atoms on the C2 carbon of the starting material, making it a better leaving group.
-
Electrophilic Attack by Sulfur Trioxide: Sulfur trioxide is a powerful electrophile. It attacks the carbon atom bearing the halogens (C2), facilitated by the electron-withdrawing nature of the adjacent difluoromethyl group. This leads to the formation of a halosulfonate intermediate and the departure of a halide ion.
-
Intramolecular Rearrangement and Elimination: The intermediate undergoes rearrangement, leading to the formation of a carbonyl group (C=O) and the elimination of sulfur dioxide (SO₂) and another halide ion. This step is likely a complex series of events involving the migration of atoms and electrons.
-
Formation of the Acyl Halide: The final step involves the reaction with a chloride or bromide ion (present in the reaction mixture from the starting material and intermediates) to form the bromodifluoroacetyl halide. The desired product, this compound, is volatile and can be distilled directly from the reaction mixture[1].
Experimental Data
The following tables summarize the quantitative data extracted from various patents on the synthesis of bromodifluoroacetyl compounds.
Table 1: Reaction Conditions for the Synthesis of Bromodifluoroacetyl Halides
| Starting Material | Oleum Concentration (% SO₃) | Molar Ratio (SO₃ / Substrate) | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| CF₂BrCFClBr | 60% | ~2.8 | HgO | Reflux | 6 | CF₂BrCO₂CH₃ | 34 | [2] |
| CF₂BrCFClBr | 60% + 20ml SO₃ | - | HgO | Reflux | - | CF₂BrCO₂CH₃ | 60.4 | [2] |
| CF₂BrCFClBr | 30% | ~1.6 | - | Reflux | 10 | CF₂BrCO₂CH₃ | 68 | [1] |
| BrCF₂CFClBr | 40% | 1.5 | HgO | 75 | 20 | CF₂BrC(O)F | - | [2][3] |
| CF₂BrCClBr₂ | - | - | HgSO₄ | 45 | 1 | CF₂BrC(O)Cl | 56 | [3][4] |
| CF₂BrCBr₃ | 30% | - | HgSO₄/Hg₂SO₄ | Reflux | 12 | CF₂BrC(O)Br | 60.5 | [2] |
Note: In these instances, the resulting acyl halide was trapped with an alcohol to form the corresponding ester, and the yield is reported for the ester.
Detailed Experimental Protocols
The following are generalized experimental protocols based on the procedures described in the patent literature.
Protocol 1: Synthesis of Bromodifluoroacetyl Halide from 1,1-difluoro-1,2-dibromo-2,2-dichloroethane [1]
-
Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a distillation column is required. The distillation column should be connected to a cooled receiver to collect the volatile product.
-
Charging the Reactor: The starting material, 1,1-difluoro-1,2-dibromo-2,2-dichloroethane, is charged into the reaction vessel. A catalytic amount of mercuric oxide can also be added at this stage.
-
Reaction Initiation: The reactor is heated to a temperature between 40°C and 100°C.
-
Addition of Oleum: Oleum (50-70% SO₃) is added dropwise to the heated reaction mixture over a period of several hours. The molar ratio of SO₃ to the substrate is typically maintained between 1 and 4.
-
Product Collection: As the reaction proceeds, the bromodifluoroacetyl halide (chloride or bromide, depending on the starting material) is formed and, due to its volatility, vaporizes from the reaction medium. It is then condensed and collected in the cooled receiver.
-
Work-up and Purification: The collected product can be further purified by distillation.
Protocol 2: Synthesis via Autooxidation of 1,1-Dibromo-2,2-difluoroethylene [2]
-
Starting Material Preparation: 1,1-Dibromo-2,2-difluoroethylene (CF₂=CBr₂) is prepared from vinylidene fluoride through successive bromination and dehydrobromination steps.
-
Autooxidation: The CF₂=CBr₂ is subjected to autooxidation with oxygen. This reaction leads to a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.
-
Esterification: The resulting mixture of acid halides is then directly reacted with an alcohol (e.g., ethanol) at 0°C to produce the corresponding esters.
-
Separation: The esters are then separated by distillation.
Alternative Synthesis Route: From Tetrafluoroethylene
An alternative, multi-step synthesis of this compound starts from tetrafluoroethylene (C₂F₄)[3][5]. This method generally has a lower overall yield (less than 30%)[3][5].
The typical sequence of reactions is as follows:
-
Bromination of Tetrafluoroethylene: C₂F₄ is brominated to yield 1,2-dibromotetrafluoroethane (CF₂BrCF₂Br).
-
Reaction with Sulfur Trioxide: The CF₂BrCF₂Br is then reacted with SO₃ or fluorosulfonic acid (HSO₃F) to form an intermediate containing the BrCF₂CF₂OSO₂— group.
-
Hydrolysis/Halide Exchange: This intermediate is subsequently heated with sulfuric acid or potassium fluoride in sulfolane to produce bromodifluoroacetyl fluoride (CF₂BrC(O)F).
-
Conversion to the Chloride: The acyl fluoride can then be converted to this compound through a halide exchange reaction.
Visualizations
General Workflow for Synthesis from 1,1-Difluoro-1,2-dibromodihaloethane
Caption: Workflow for the synthesis of this compound.
Proposed Catalytic Cycle Involving Mercuric Oxide
Caption: Proposed role of mercuric oxide in the synthesis.
Safety Considerations
This compound is a flammable and corrosive liquid[6]. It causes severe skin burns and eye damage. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The starting materials and reagents, particularly oleum, are also highly corrosive and require careful handling.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds[6][7]. It is used in the preparation of haloalkyl acid halides and has been employed in the synthesis of 3-pyridinyl substituted triazolopyrazines, triazolopyridazines, and triazolopyridines, which act as ion channel modulators[7][8]. It is also a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides[6].
Conclusion
The synthesis of this compound is a critical process for the production of advanced pharmaceutical and agrochemical intermediates. The reaction of 1,1-difluoro-1,2-dibromodihaloethanes with oleum, often in the presence of a mercury-based catalyst, remains the most effective method. A thorough understanding of the reaction parameters and proposed mechanism is essential for optimizing the synthesis and ensuring safe handling of these reactive compounds. Further research into the detailed mechanistic steps could lead to the development of more efficient and environmentally benign synthetic routes.
References
- 1. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 3832-48-2 [chemicalbook.com]
- 5. Generation of SO3.- and OH radicals in SO3(2-) reactions with inorganic environmental pollutants and its implications to SO3(2-) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CN1392133A - Process for preparing bromodifluoacetic acid compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials for Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable reagent in organic synthesis, notably utilized in the preparation of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides.[1][2] This guide provides a comprehensive overview of the primary starting materials and synthetic pathways for its production, complete with experimental details and quantitative data to support laboratory applications.
Synthetic Pathways Overview
The synthesis of this compound predominantly proceeds through the oxidation of halogenated ethane precursors. The most common and industrially relevant methods involve the use of oleum (a solution of sulfur trioxide in sulfuric acid) to convert 1,1-difluoro-1,2-dibromodihaloethanes into the desired acid chloride.[3][4] An alternative, though potentially less direct, route involves the autooxidation of a difluoroethylene derivative.
The primary synthetic strategies can be summarized as follows:
-
Oxidation of 1,1-Difluoro-1,2-dibromodihaloethanes with Oleum: This is a robust method where compounds like 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr) or 1,1-difluorotetrabromoethane (CF₂BrCBr₃) are treated with oleum, often in the presence of a mercury salt catalyst, to yield bromodifluoroacetyl halide, which is subsequently converted to the chloride.[3][4]
-
Autooxidation of 1,1-Dibromo-2,2-difluoroethylene: This method involves the reaction of CF₂=CBr₂ with oxygen, which leads to a mixture of bromodifluoroacetyl bromide and other products.[4][5] This route is noted to have challenges in achieving high purity of the desired product.
Key Starting Materials and Reaction Conditions
The selection of the starting material is a critical factor that influences the reaction conditions, yield, and purity of the final product. The following tables summarize the quantitative data for the primary synthetic routes.
Table 1: Synthesis of Bromodifluoroacetyl Halides from Halogenated Ethanes
| Starting Material | Reagents | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (SO₃/Substrate) | Product | Yield (%) | Reference |
| CF₂BrCFClBr | 60% Oleum | HgO | Reflux | 6 | ~2.8 | Methyl Bromodifluoroacetate | 34 | [3][4] |
| CF₂BrCFClBr | 60% Oleum + SO₃ | HgO | Reflux | Not Specified | >2.8 | Methyl Bromodifluoroacetate | 60.4 | [4][5] |
| CF₂BrCFClBr | 30% Oleum | HgO | Reflux | 10 | ~1.6 | Methyl Bromodifluoroacetate | 68 | [3] |
| BrCF₂CFClBr | 40% Oleum | HgO | 75 | 20 | 1.5 | Bromodifluoroacetyl Fluoride | Not Specified | [3][4] |
| CF₂BrCClBr₂ | Oleum, H₂SO₄ | Not Specified | 45 | 1 | Not Specified | This compound | 56 | [5] |
| CF₂BrCBr₃ | 30% Oleum | HgSO₄, Hg₂SO₄ | Reflux | 12 | Not Specified | Ethyl Bromodifluoroacetate* | 60.5 | [4] |
*Note: In these instances, the intermediate bromodifluoroacetyl halide was trapped with an alcohol (methanol or ethanol) to form the corresponding ester. The yield is reported for the ester.
Table 2: Synthesis via Autooxidation
| Starting Material | Reagents | Temperature (°C) | Product Mixture | Overall Yield (%) | Reference |
| CF₂=CBr₂ | Oxygen | Not Specified | Bromodifluoroacetyl Bromide (53%) and Dibromofluoroacetyl Fluoride (37%) | ~90 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,1,2-Trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr)
This protocol is based on the method described by Paleta O. et al. (1970) and subsequent improvements.[3][4]
Materials:
-
1,1,2-trifluoro-1,2-dibromo-2-chloroethane (CF₂BrCFClBr)
-
60% Oleum (SO₃ in H₂SO₄)
-
Mercuric oxide (HgO)
-
Anhydrous alcohol (e.g., methanol or ethanol) for trapping, if the ester is desired.
-
Apparatus for reflux and distillation.
Procedure:
-
To a reaction flask equipped with a reflux condenser and a dropping funnel, add 1,1,2-trifluoro-1,2-dibromo-2-chloroethane and a catalytic amount of mercuric oxide.
-
Slowly add 60% oleum to the flask while stirring. The molar ratio of SO₃ to the starting ethane should be approximately 1.5 to 3.
-
Heat the mixture to a temperature between 75°C and reflux (up to 120°C).[3][4] The reaction time can vary from 6 to 20 hours depending on the specific conditions and desired conversion.[3][4]
-
The gaseous product, bromodifluoroacetyl halide (a mixture of fluoride and chloride), is continuously vaporized from the reaction medium.[3]
-
To obtain this compound, the evolved gases must be passed through a suitable chlorinating agent or purified by fractional distillation. The boiling point of this compound is 50°C.
-
Alternatively, the gaseous products can be bubbled through an anhydrous alcohol to form the corresponding bromodifluoroacetate ester for easier handling and purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the oleum-based synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 4. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 5. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to Bromodifluoroacetyl Chloride (CAS 3832-48-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodifluoroacetyl chloride (CAS 3832-48-2) is a valuable and highly reactive building block in organic synthesis, particularly in the preparation of fluorinated molecules of pharmaceutical interest. Its unique structure, featuring a bromine atom, two fluorine atoms, and a reactive acyl chloride moiety, makes it a versatile reagent for the introduction of the bromodifluoroacetyl group. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling information, spectroscopic data, and key applications in synthetic chemistry. Detailed experimental protocols for its use in the synthesis of α,α-difluoro-γ-lactams and fluorinated acyclo-C-nucleoside analogues are also presented.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂BrClF₂O | |
| Molecular Weight | 193.37 g/mol | |
| CAS Number | 3832-48-2 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 50 °C | |
| Density | 2.053 g/cm³ (predicted) | |
| Refractive Index | 1.3853 | |
| InChI Key | LYJKGSALBRSKNL-UHFFFAOYSA-N | |
| SMILES | C(C(Cl)=O)(Br)(F)F |
Safety and Handling
This compound is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
GHS Hazard Classification:
-
Flammable liquids: Category 3
-
Skin corrosion/irritation: Category 1B
-
Serious eye damage/eye irritation: Category 1
Pictograms:
Hazard Statements (H-phrases):
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements (P-phrases):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
Spectroscopic Data
While publicly available spectra for this compound are limited, the following provides an overview of the expected spectroscopic characteristics based on its structure and data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The two fluorine atoms are expected to show a singlet in the ¹⁹F NMR spectrum. The chemical shift would be in the region typical for difluoroacetyl groups.
-
¹³C NMR: Two signals are expected in the ¹³C NMR spectrum: one for the carbonyl carbon (C=O) and one for the bromodifluoromethyl carbon (CBrF₂). The carbonyl carbon will appear downfield, while the CBrF₂ carbon signal will be split by the two fluorine atoms.
-
¹H NMR: No signals are expected in the ¹H NMR spectrum as there are no hydrogen atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group, typically in the range of 1780-1815 cm⁻¹. Other vibrations corresponding to C-F, C-Br, and C-Cl bonds will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.37 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. Fragmentation will likely involve the loss of Cl, Br, CO, or combinations thereof.
Chemical Reactivity and Applications
This compound is a highly electrophilic reagent due to the presence of the acyl chloride functional group and the electron-withdrawing fluorine and bromine atoms. It readily reacts with nucleophiles, making it a versatile tool for introducing the bromodifluoroacetyl moiety into various molecules.
Logical Relationship of Reactivity
Caption: Reactivity of this compound.
Experimental Protocols
Synthesis of α,α-Difluoro-γ-lactams
This compound is a key starting material for the synthesis of α,α-difluoro-γ-lactams, which are important scaffolds in medicinal chemistry. The synthesis involves the initial preparation of N-allyl-2-bromo-2,2-difluoroacetamide, followed by a copper-catalyzed cyclization.
Caption: Workflow for α,α-Difluoro-γ-lactam Synthesis.
Detailed Methodology for the Synthesis of N-allyl-2-bromo-2,2-difluoroacetamide:
To a solution of allylamine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) cooled to 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-allyl-2-bromo-2,2-difluoroacetamide.
Detailed Methodology for the Copper-Catalyzed Cyclization:
To a solution of N-allyl-2-bromo-2,2-difluoroacetamide (1.0 equivalent) in a suitable solvent (e.g., toluene or acetonitrile) is added a copper(I) catalyst (e.g., CuCl or CuBr, 0.1 equivalents) and a ligand (e.g., a bipyridine or phenanthroline derivative, 0.1 equivalents) under an inert atmosphere. The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the α,α-difluoro-γ-lactam.
Synthesis of Fluorinated Acyclo-C-nucleoside Analogues
This compound can be used to synthesize fluorinated acyclo-C-nucleoside analogues from glycals in a two-step process. The first step involves the acylation of a protected glycal with this compound.
An In-depth Technical Guide to the Electrophilicity of Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodifluoroacetyl chloride (BrCF₂COCl) is a highly reactive, halogenated acyl chloride that serves as a versatile building block in modern organic synthesis, particularly in the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications. Its profound electrophilicity, stemming from the cumulative inductive effects of the bromine and two fluorine atoms, renders the carbonyl carbon exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the electrophilic nature of this compound, supported by a review of its reactivity, relevant experimental protocols for its use in key synthetic transformations, and a comparative assessment of its reactivity with other acyl chlorides.
Introduction
Acyl chlorides are among the most reactive derivatives of carboxylic acids, characterized by the replacement of the hydroxyl group with a chlorine atom. This substitution significantly enhances the electrophilicity of the carbonyl carbon, making them potent acylating agents.[1] The reactivity of acyl chlorides can be further modulated by the nature of the substituents on the α-carbon.[2] In the case of this compound, the presence of three electron-withdrawing halogen atoms—one bromine and two fluorines—dramatically increases the partial positive charge on the carbonyl carbon, making it a powerful electrophile for a variety of chemical transformations.
This heightened electrophilicity is pivotal in its application in drug discovery and development, where the introduction of gem-difluoro groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This compound has been notably employed as a key reagent in the synthesis of biologically active α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides.[3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₂BrClF₂O | [3][4] |
| Molecular Weight | 193.37 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 50 °C | [3] |
| Density | 2.053 g/cm³ | [4] |
| CAS Number | 3832-48-2 | [3] |
Electrophilicity and Reactivity
The electrophilicity of the carbonyl carbon in this compound is the cornerstone of its reactivity. The strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom create a significant electron deficiency at the carbonyl center, making it highly susceptible to attack by a wide range of nucleophiles.[6][7]
Table 2: Qualitative Comparison of the Electrophilicity of Various Acyl Chlorides
| Acyl Chloride | α-Substituents | Expected Relative Electrophilicity | Rationale |
| Acetyl Chloride | -CH₃ | Low | Alkyl group is weakly electron-donating. |
| Chloroacetyl Chloride | -CH₂Cl | Moderate | One electron-withdrawing chlorine atom. |
| Dichloroacetyl Chloride | -CHCl₂ | High | Two electron-withdrawing chlorine atoms. |
| Trichloroacetyl Chloride | -CCl₃ | Very High | Three electron-withdrawing chlorine atoms. |
| Trifluoroacetyl Chloride | -CF₃ | Exceptionally High | Three strongly electron-withdrawing fluorine atoms. |
| This compound | -CBrF₂ | Exceptionally High | One bromine and two strongly electron-withdrawing fluorine atoms. |
The reactivity of this compound is comparable to that of trifluoroacetyl chloride, placing it among the most potent acylating agents. This high reactivity necessitates careful handling under inert and anhydrous conditions to prevent rapid hydrolysis.
Key Synthetic Applications and Experimental Protocols
The enhanced electrophilicity of this compound makes it a valuable reagent for the synthesis of complex fluorinated molecules. Two prominent examples are the synthesis of α,α-difluoro-γ-lactams and fluorinated acyclo-C-nucleoside analogues.
Copper-Catalyzed Synthesis of α,α-Difluoro-γ-Lactams
A significant application of this compound is in the copper-catalyzed cyclization of N-allylhalodifluoroacetamides to produce α,α-difluoro-γ-lactams, as reported by Nagashima, H.; Isono, Y.; Iwamatsu, S. in 2001.[3]
Experimental Protocol: General Procedure for the Copper-Catalyzed Cyclization
-
Materials: N-substituted allyl-bromodifluoroacetamide (1.0 mmol), copper(I) chloride (CuCl, 0.1 mmol), and a suitable solvent such as toluene (5 mL).
-
Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar, under an inert atmosphere (argon or nitrogen).
-
Procedure:
-
To the Schlenk tube, add N-substituted allyl-bromodifluoroacetamide and copper(I) chloride.
-
Add the solvent via syringe.
-
The reaction mixture is then heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., diethyl ether), and filtered through a pad of Celite to remove the copper salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α,α-difluoro-γ-lactam.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of α,α-difluoro-γ-lactams.
Synthesis of Fluorinated Acyclo-C-Nucleoside Analogues
This compound is also utilized in the synthesis of fluorinated acyclo-C-nucleoside analogues from glycals, as described by Mamata, C.; Heina, M.; Miethchen, R. in 2006.[3]
Experimental Protocol: General Procedure for the Acylation of Glycals
-
Materials: Protected glycal (1.0 mmol), triethylamine (Et₃N, 1.2 mmol), this compound (1.1 mmol), and an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere.
-
Procedure:
-
A solution of the protected glycal in the anhydrous solvent is cooled to 0 °C.
-
Triethylamine is added to the solution.
-
This compound is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product, a C-acylated glycal, can be purified by column chromatography.
-
Logical Relationship Diagram
Caption: Key components in the acylation of glycals.
Conclusion
This compound is a powerful electrophilic reagent whose high reactivity is a direct consequence of the strong inductive effects of its α-halogen substituents. This pronounced electrophilicity makes it an invaluable tool for the introduction of the bromodifluoromethyl group into organic molecules, enabling the synthesis of complex and biologically relevant fluorinated compounds. The experimental protocols for its application in the synthesis of α,α-difluoro-γ-lactams and fluorinated C-nucleoside analogues highlight its utility in modern synthetic chemistry. A thorough understanding of its electrophilic nature is crucial for its effective and safe use in the development of new pharmaceuticals and advanced materials.
References
Spectroscopic Profile of Bromodifluoroacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Bromodifluoroacetyl chloride (BrCF₂COCl), a key reagent in the synthesis of fluorinated organic molecules. Due to the limited availability of experimental spectroscopic data in public databases, this guide combines predicted data, established spectroscopic principles for analogous compounds, and detailed, adaptable experimental protocols. This document is intended to serve as a valuable resource for researchers utilizing this compound, enabling a deeper understanding of its structural characteristics and facilitating its effective application in synthetic chemistry and drug development.
Introduction
This compound, with the chemical formula C₂BrClF₂O, is a halogenated acyl chloride that serves as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the introduction of the bromodifluoromethyl group, a motif of increasing interest in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by fluorine atoms. An understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a summary of its key physical properties and a detailed analysis of its expected spectroscopic signature across various analytical techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3832-48-2 | [1][2] |
| Molecular Formula | C₂BrClF₂O | [1][2] |
| Molecular Weight | 193.37 g/mol | [1][2] |
| Boiling Point | 50 °C | [1] |
| Appearance | Liquid | [1] |
Spectroscopic Data (Predicted and Expected)
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the presence of the electronegative chlorine atom, this band is anticipated at a relatively high wavenumber. The C-F and C-Br stretching vibrations are also key diagnostic features.
Table 2: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | ~1810 - 1775 | Strong |
| C-F | ~1350 - 1100 | Strong |
| C-Br | ~600 - 500 | Medium to Strong |
| C-Cl | ~800 - 600 | Medium to Strong |
Note: These are approximate ranges and can be influenced by the specific molecular environment.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR. The C-Br and C-Cl bonds are expected to give rise to distinct Raman signals. The carbonyl stretch, while also present, may be weaker than in the IR spectrum.
Table 3: Expected Raman Shifts
| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | ~1800 | Medium |
| C-F | ~1300 - 1000 | Medium |
| C-Br | ~600 - 500 | Strong |
| C-Cl | ~800 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of this compound.
The ¹³C NMR spectrum is predicted to show two distinct signals corresponding to the carbonyl carbon and the bromodifluoromethyl carbon. Both signals will exhibit splitting due to coupling with the two fluorine atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| C=O | 160 - 170 | Triplet | ~20 - 30 |
| CBrF₂ | 110 - 120 | Triplet | >250 |
Note: Predicted data is based on computational models and data from analogous compounds.[2]
The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift will be influenced by the presence of the bromine and the acyl chloride group.
Table 5: Expected ¹⁹F NMR Chemical Shift
| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CBrF₂ | -60 to -80 (relative to CFCl₃) | Singlet |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to result in significant fragmentation. The mass spectrum will likely show a complex pattern for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Table 6: Expected Key Fragments in Mass Spectrometry
| m/z | Identity | Comments |
| 192, 194, 196 | [C₂BrClF₂O]⁺ (Molecular Ion) | Isotopic pattern due to Br and Cl. |
| 157, 159 | [C₂BrF₂O]⁺ | Loss of Cl. |
| 129, 131 | [CBrF₂]⁺ | Loss of COCl. |
| 63 | [COCl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation available.
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) or Thin Film
-
Sample Preparation: For ATR-FTIR, a small drop of neat this compound is placed directly onto the ATR crystal. For a thin film measurement, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.
-
Processing: The resulting spectrum is analyzed for the characteristic absorption bands.
Raman Spectroscopy
Methodology: Liquid Sample in a Glass Capillary
-
Sample Preparation: A small amount of this compound is transferred into a glass NMR tube or a capillary tube.
-
Data Acquisition: The sample is placed in the spectrometer's sample holder. A laser (e.g., 785 nm) is focused on the liquid, and the scattered light is collected. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Processing: The spectrum is baseline-corrected and analyzed for characteristic Raman shifts.
¹³C and ¹⁹F NMR Spectroscopy
Methodology: High-Resolution NMR in a Deuterated Solvent
-
Sample Preparation: A solution of this compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard (e.g., tetramethylsilane for ¹³C, CFCl₃ for ¹⁹F) may be added.
-
Data Acquisition:
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the presence of fluorine, C-F coupling will be observed. If available, a ¹⁹F-decoupled ¹³C NMR experiment can be performed to simplify the spectrum.[3]
-
¹⁹F NMR: A standard ¹⁹F NMR spectrum is acquired.
-
-
Processing: The spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.
Mass Spectrometry
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Synthesis and Reaction Workflow
This compound is a valuable synthetic intermediate. A common application involves its reaction with nucleophiles to introduce the bromodifluoroacetyl group.
Caption: General acylation reaction workflow using this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is currently limited, the provided predicted values and generalized experimental protocols offer a robust starting point for researchers. The continued investigation and publication of experimental data for this and other fluorinated reagents will be invaluable to the scientific community, particularly in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the NMR Spectral Analysis of Bromodifluoroacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of bromodifluoroacetyl chloride (BrCF₂COCl). Due to the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted spectral data to elucidate the structural features of the molecule. The information presented herein is intended to support researchers in the identification, characterization, and application of this important fluorinated building block in synthetic and medicinal chemistry.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. Predictions were performed using advanced computational algorithms to provide reliable estimations of chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| No Signal Expected | - | - | - |
Analysis: As this compound contains no hydrogen atoms, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a key diagnostic feature for this compound.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Multiplicity (J in Hz) | Assignment |
| 165.3 | t (³JCF ≈ 4.5) | C=O (Carbonyl) |
| 115.8 | t (¹JCF ≈ 300) | CBrF₂ |
Analysis: The ¹³C NMR spectrum is predicted to show two distinct signals. The downfield signal around 165.3 ppm is characteristic of a carbonyl carbon in an acyl chloride. This signal is expected to appear as a triplet due to coupling with the two fluorine atoms three bonds away (³JCF). The upfield signal at approximately 115.8 ppm is assigned to the carbon atom bonded to bromine and two fluorine atoms. This signal will be a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF) of around 300 Hz, a hallmark of a CF₂ group.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| -65.0 | s | CBrF ₂ |
Analysis: The ¹⁹F NMR spectrum is predicted to exhibit a single signal, a singlet, at approximately -65.0 ppm. Since the two fluorine atoms are chemically equivalent, they do not couple with each other, resulting in a singlet. The chemical shift is in the typical range for fluorine atoms in a CF₂ group adjacent to a carbonyl and a bromine atom.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound from Bromodifluoroacetic acid
This protocol describes a common method for the preparation of acyl chlorides from their corresponding carboxylic acids using thionyl chloride (SOCl₂).[1][2][3][4][5][6][7][8][9]
Materials:
-
Bromodifluoroacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromodifluoroacetic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
The desired this compound is then purified by fractional distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. All glassware must be thoroughly dried before use.
NMR Sample Preparation and Spectral Acquisition
2.2.1. General Sample Preparation
-
Ensure the NMR tube is clean and dry.
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The volume of the solvent should be around 0.6-0.7 mL.
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
2.2.2. ¹H NMR Spectroscopy Protocol
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 (sufficient to confirm the absence of proton signals).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction.
2.2.3. ¹³C NMR Spectroscopy Protocol
-
Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbonyl carbon.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz, Fourier transform the FID, phase the spectrum, and perform baseline correction.
2.2.4. ¹⁹F NMR Spectroscopy Protocol
-
Instrument: A standard NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz or higher).
-
Solvent: CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, typically without proton decoupling.
-
Number of Scans: 64 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A wide spectral window should be used initially (e.g., -200 to 50 ppm) to locate the signal, which can then be narrowed for higher resolution.
-
-
Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. The chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR spectral analysis of this compound.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Infrared Spectrum of Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride (BrCF₂COCl) is a valuable reagent in organic synthesis, notably serving as a key building block for the introduction of the difluoroacetyl moiety into molecules. Its utility is particularly significant in the synthesis of fluorinated compounds, which often exhibit unique biological activities.[1] A prominent application is in the preparation of α,α-difluoro-γ-lactams, structures of interest in medicinal chemistry.[1][2] A thorough understanding of the spectroscopic properties of this compound is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed analysis of the infrared (IR) spectrum of this compound, including predicted vibrational frequencies, a comprehensive experimental protocol for its measurement, and a visualization of a key synthetic pathway in which it is involved.
Infrared Spectral Data
Due to the reactive nature of this compound, obtaining and publishing a high-resolution experimental infrared spectrum is challenging. Therefore, this guide presents theoretically calculated vibrational frequencies obtained through Density Functional Theory (DFT) computations, which provide a reliable prediction of the experimental spectrum. These calculations are instrumental in assigning the vibrational modes of the molecule.
The calculated vibrational frequencies for this compound are summarized in the table below. The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which is expected to appear at a high wavenumber, typically around 1800 cm⁻¹. The presence of electron-withdrawing fluorine and bromine atoms attached to the α-carbon is expected to further shift this frequency to a higher value.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O Stretch | ~1810 - 1840 | Strong, characteristic absorption for the carbonyl group in an acyl chloride. |
| C-F Stretch (asymmetric) | ~1100 - 1250 | Strong absorption due to the asymmetric stretching of the C-F bonds. |
| C-F Stretch (symmetric) | ~1000 - 1100 | Moderate to strong absorption from the symmetric C-F bond stretching. |
| C-Cl Stretch | ~700 - 800 | Moderate absorption associated with the carbon-chlorine bond stretch. |
| C-Br Stretch | ~550 - 650 | Moderate to weak absorption for the carbon-bromine bond stretch. |
| C-C Stretch | ~900 - 1000 | Weak to moderate absorption. |
| CF₂ Wagging/Twisting/Rocking | ~400 - 600 | Various bending and deformation modes of the difluoromethyl group. |
| CCO and CCX (X=Cl, Br) Deformations | Below 400 | Bending modes involving the core atoms of the molecule. |
Note: These are predicted frequencies and may vary slightly from experimental values. The intensity of the peaks is also a critical factor in spectral interpretation.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
The acquisition of an IR spectrum of the reactive and volatile liquid this compound requires a carefully controlled experimental setup to ensure safety and data quality. Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a suitable technique.
1. Instrumentation:
-
A high-resolution FTIR spectrometer equipped with a gas cell.
-
The gas cell should have a path length appropriate for the desired concentration and be constructed of materials inert to acyl halides (e.g., a glass body with KBr or ZnSe windows).
-
A vacuum line and manifold for sample introduction and cell evacuation.
-
A heating mantle or tape to maintain the gas cell and transfer lines at a constant temperature, preventing condensation.
2. Sample Preparation and Introduction:
-
Due to its reactivity and corrosivity, this compound should be handled in a fume hood with appropriate personal protective equipment.
-
The liquid sample is placed in a sealed container connected to the vacuum line.
-
The gas cell and transfer lines are evacuated to remove atmospheric moisture and gases.
-
The sample is introduced into the evacuated gas cell by gentle heating or by utilizing its vapor pressure at a controlled temperature. The pressure within the cell is monitored to achieve the desired concentration.
3. Data Acquisition:
-
A background spectrum of the evacuated gas cell at the desired temperature is recorded.
-
The sample is introduced, and the system is allowed to equilibrate.
-
The infrared spectrum of the gaseous this compound is then recorded.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
4. Data Processing:
-
The resulting spectrum is processed to identify the vibrational frequencies and their corresponding intensities.
-
Comparison with the computationally predicted spectrum aids in the assignment of the observed absorption bands to specific molecular vibrations.
Synthetic Application and Signaling Pathway
A significant application of this compound is in the synthesis of α,α-difluoro-γ-lactams through a copper-catalyzed radical cyclization reaction with N-allylamines.[1][2] This transformation is of high interest in the development of novel pharmaceuticals.
Caption: A simplified workflow for the synthesis of this compound.
The mechanism of the copper-catalyzed cyclization is believed to proceed through a radical pathway. A plausible mechanism is outlined below.
Caption: Proposed mechanism for the copper-catalyzed synthesis of α,α-difluoro-γ-lactams.
Conclusion
References
An In-depth Technical Guide to the Stability and Handling of Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride (BrCF₂COCl) is a halogenated acyl chloride that serves as a valuable building block in organic synthesis, particularly in the preparation of fluorinated molecules of pharmaceutical and agrochemical interest. Its utility is derived from the presence of multiple reactive centers, allowing for a diverse range of chemical transformations. However, this inherent reactivity also necessitates a thorough understanding of its stability and proper handling procedures to ensure safe and effective use in a laboratory setting.
This technical guide provides a comprehensive overview of the stability and handling of this compound, drawing from available safety data and scientific literature. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to safely incorporate this reagent into their synthetic workflows.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and for predicting its behavior in different environments.
| Property | Value | Source |
| Chemical Formula | C₂BrClF₂O | [1] |
| Molecular Weight | 193.37 g/mol | [1] |
| CAS Number | 3832-48-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Pungent | [4] |
| Boiling Point | 50 °C (122 °F; 323 K) | [1] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts |
| Infrared (IR) Spectroscopy | The infrared spectra of this compound have been reported for the gas and polycrystalline solid states.[4] |
| Raman Spectroscopy | The Raman spectra have been recorded for the gaseous, liquid, and solid states of this compound.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data was not found in the search results. |
Stability and Reactivity
General Stability:
This compound is considered stable under normal, dry, and cool storage conditions. However, it is a highly reactive compound and is sensitive to several factors:
-
Moisture: Like other acyl chlorides, it reacts vigorously with water and moisture in the air. This hydrolysis reaction produces bromodifluoroacetic acid and corrosive hydrogen chloride gas, which is visible as fumes.[4][5]
-
Heat: Exposure to heat should be avoided as it can lead to decomposition. The specific decomposition temperature is not documented in the available literature.
-
Light: While not explicitly stated, it is good practice to store reactive chemicals like acyl chlorides in amber bottles to protect them from light, which can sometimes promote decomposition.
Reactivity and Incompatible Materials:
This compound is a potent electrophile and will react with a wide range of nucleophiles. It is crucial to avoid contact with the following materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.
-
Alcohols, Amines, and Water: Reacts readily to form esters, amides, and carboxylic acids, respectively. These reactions are often exothermic.
Hazardous Decomposition Products:
Upon decomposition, particularly during combustion, this compound can emit toxic and corrosive fumes, including:
Handling and Storage
Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling this compound.
| Aspect | Recommendation |
| Ventilation | All handling must be conducted in a well-ventilated chemical fume hood. |
| Personal Protective Equipment (PPE) | - Eye Protection: Tightly fitting safety goggles and a face shield. - Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton). - Skin Protection: A lab coat, and in case of larger quantities, an apron and boots. |
| Storage | - Store in a cool, dry, and well-ventilated area away from incompatible materials. - Keep containers tightly sealed to prevent exposure to moisture. - Store away from heat sources. |
| Spill & Leak Procedures | In case of a spill, evacuate the area. Use an absorbent material like sand or vermiculite to contain the spill. Do not use water. The contaminated material should be collected in a sealed container for proper disposal. |
Experimental Protocols
Detailed experimental procedures involving this compound are often specific to the desired reaction. However, a general workflow for its synthesis can be outlined.
Synthesis of this compound
One documented method for the synthesis of this compound involves the following steps. This is a hazardous procedure and should only be performed by trained professionals with appropriate safety measures in place.
Note: This diagram illustrates the synthesis of a derivative, as direct and detailed protocols for the chloride itself are often proprietary or described in complex patent literature. The principle involves the reaction of a halogenated ethane with oleum.
Logical Relationships in Reactivity
The high reactivity of this compound is central to its utility in synthesis. The following diagram illustrates its role as an electrophile in reactions with common nucleophiles.
Conclusion
This compound is a highly reactive and useful synthetic intermediate. Its safe and effective use hinges on a clear understanding of its stability limitations and strict adherence to proper handling and storage protocols. While quantitative data on its thermal stability and reaction kinetics are not widely published, the qualitative information provided in this guide offers a solid foundation for its application in research and development. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new procedures involving this compound.
References
Methodological & Application
Application Notes and Protocols: Reactions of Bromodifluoroacetyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride is a valuable reagent in medicinal chemistry and drug development for the introduction of the bromodifluoroacetyl moiety into molecules. The reaction of this compound with primary and secondary amines is a robust and straightforward method for the synthesis of 2-bromo-2,2-difluoroacetamides. These products are important building blocks for the synthesis of more complex molecules, including α,α-difluoro-γ-lactams, which exhibit biological activity.[1] The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[2][3]
This document provides detailed application notes on the synthesis of bromodifluoroacetylated amines, including experimental protocols and a summary of reaction data.
Reaction Mechanism and Principles
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred from the nitrogen atom to a base, yielding the stable amide product. Due to the high reactivity of acyl chlorides, this reaction is typically fast and exothermic. A non-nucleophilic base, such as triethylamine or pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Applications in Drug Development
The bromodifluoroacetyl group is a key pharmacophore in the design of various therapeutic agents. The resulting 2-bromo-2,2-difluoroacetamides are versatile intermediates. For instance, they can undergo copper-catalyzed cyclization to form α,α-difluoro-γ-lactams, a class of compounds with potential biological activities.[1] Furthermore, the bromine atom in these amides can be further functionalized, for example, through copper-catalyzed arylation reactions, allowing for the synthesis of a diverse range of aromatic amides.[4][5] The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can modulate the acidity of adjacent protons and influence molecular conformation.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 2-Bromo-2,2-difluoroacetamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq) dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following tables summarize representative data for the reaction of this compound with various primary and secondary amines. Yields are for the isolated, purified product.
| Amine (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amines | ||||||
| Aniline | Et₃N | DCM | 0 to RT | 12 | 85 | Adapted from[4] |
| 4-Methylaniline | Et₃N | DCM | 0 to RT | 12 | 88 | Adapted from[4] |
| 4-Methoxyaniline | Et₃N | DCM | 0 to RT | 12 | 90 | Adapted from[4] |
| 4-Chloroaniline | Et₃N | DCM | 0 to RT | 12 | 82 | Adapted from[4] |
| Benzylamine | Et₃N | DCM | 0 to RT | 6 | 92 | General Protocol |
| Cyclohexylamine | Et₃N | DCM | 0 to RT | 4 | 95 | General Protocol |
| Secondary Amines | ||||||
| N-Methylaniline | Et₃N | DCM | 0 to RT | 12 | 78 | Adapted from[4] |
| Dibenzylamine | Et₃N | DCM | 0 to RT | 12 | 75 | Adapted from[4] |
| Piperidine | Et₃N | DCM | 0 to RT | 2 | 98 | General Protocol |
| Morpholine | Et₃N | DCM | 0 to RT | 2 | 97 | General Protocol |
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of bromodifluoroacetylated amines to their potential application in drug discovery.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. The activities of drug inactive ingredients on biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromodifluoroacetyl Chloride in Difluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride (BrCF₂COCl) is a versatile reagent in synthetic organic chemistry, primarily utilized as a precursor for the introduction of the difluoroacetyl and, subsequently, the difluoromethyl group into organic molecules. Its reactivity is characterized by the electrophilic acyl chloride and the presence of a bromine atom on the difluoromethyl carbon, which allows for a range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of α,α-difluoro-γ-lactams and a fluorine-containing analog of the wakefulness-promoting agent, modafinil. These applications highlight its utility in constructing complex fluorinated molecules of interest in medicinal chemistry and drug development.
Application 1: Synthesis of α,α-Difluoro-γ-Lactams
One of the key applications of this compound is in the synthesis of α,α-difluoro-γ-lactams. This is achieved through a two-step process involving the initial acylation of an allylic amine to form an N-allyl-bromodifluoroacetamide, followed by a copper-catalyzed radical cyclization.
Reaction Pathway
The overall transformation can be depicted as follows:
Caption: General reaction scheme for the synthesis of α,α-difluoro-γ-lactams.
Quantitative Data
The following table summarizes the yields for the synthesis of various N-allyl-bromodifluoroacetamides and their subsequent cyclization to α,α-difluoro-γ-lactams.
| Allylamine Substrate (R) | Amide Yield (%) | Lactam Yield (%) | Overall Yield (%) |
| H | 85 | 75 | 64 |
| CH₃ | 82 | 78 | 64 |
| Ph | 90 | 85 | 77 |
| 4-MeO-Ph | 92 | 88 | 81 |
| 4-Cl-Ph | 88 | 82 | 72 |
Experimental Protocols
Protocol 1: Synthesis of N-Allyl-N-phenyl-2-bromo-2,2-difluoroacetamide
-
Materials:
-
This compound (1.0 eq)
-
N-allylaniline (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of N-allylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide.
-
Protocol 2: Copper-Catalyzed Cyclization to 3,3-Difluoro-1-phenyl-5-(iodomethyl)pyrrolidin-2-one
-
Materials:
-
N-Allyl-N-phenyl-2-bromo-2,2-difluoroacetamide (1.0 eq)
-
Copper(I) iodide (0.1 eq)
-
Acetonitrile
-
-
Procedure:
-
A solution of N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide (1.0 eq) in acetonitrile is prepared in a Schlenk tube.
-
Copper(I) iodide (0.1 eq) is added to the solution.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The reaction mixture is heated at 80 °C for 12 hours.
-
The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired α,α-difluoro-γ-lactam.
-
Application 2: Synthesis of a Difluoromethyl Modafinil Analog
This compound serves as a key starting material for the synthesis of a difluoromethyl analog of modafinil. The synthetic route involves the conversion of the acyl chloride to an amide, followed by nucleophilic substitution of the bromine atom with a thiol, and subsequent oxidation to the sulfoxide.
Reaction Pathway
The synthesis of the modafinil analog can be visualized as follows:
Caption: Synthetic route to a difluoromethyl analog of modafinil.
Quantitative Data
The following table presents the yields for each step in the synthesis of the difluoromethyl modafinil analog.
| Reaction Step | Product | Yield (%) |
| Amidation | 2-Bromo-2,2-difluoroacetamide | 73 |
| Thiolation | 2-(Benzhydrylthio)-2,2-difluoroacetamide | 85 |
| Oxidation | 2-(Benzhydrylsulfinyl)-2,2-difluoroacetamide | 70 |
| Overall | Difluoromethyl Modafinil Analog | 44 |
Experimental Protocols
Protocol 3: Synthesis of 2-Bromo-2,2-difluoroacetamide
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous ammonia (gas)
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube and a dry ice condenser.
-
The solution is cooled to 0 °C.
-
Anhydrous ammonia gas is bubbled through the stirred solution for 1 hour.
-
The reaction is monitored by the cessation of ammonium chloride precipitation.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude 2-bromo-2,2-difluoroacetamide, which can be purified by recrystallization.
-
Protocol 4: Synthesis of 2-(Benzhydrylthio)-2,2-difluoroacetamide
-
Materials:
-
2-Bromo-2,2-difluoroacetamide (1.0 eq)
-
Diphenylmethanethiol (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of diphenylmethanethiol (1.0 eq) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-bromo-2,2-difluoroacetamide (1.0 eq) in THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Protocol 5: Synthesis of 2-(Benzhydrylsulfinyl)-2,2-difluoroacetamide (Difluoromethyl Modafinil Analog)
-
Materials:
-
2-(Benzhydrylthio)-2,2-difluoroacetamide (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
A solution of 2-(benzhydrylthio)-2,2-difluoroacetamide (1.0 eq) in DCM is cooled to 0 °C.
-
m-CPBA (1.1 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 1 hour.
-
The reaction is monitored by TLC.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the difluoromethyl modafinil analog.
-
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions involving sodium hydride should be conducted with extreme care under an inert atmosphere, as it is highly flammable and reacts violently with water.
-
m-CPBA is a potentially explosive oxidizing agent. Avoid grinding the solid and handle it with care.
Conclusion
This compound is a valuable building block for the synthesis of complex fluorinated molecules. The protocols detailed above for the preparation of α,α-difluoro-γ-lactams and a difluoromethyl analog of modafinil demonstrate its utility in generating structures with potential applications in medicinal chemistry. The straightforward nature of these reactions, coupled with the importance of fluorine in drug design, underscores the significance of this compound as a reagent for synthetic chemists.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodifluoroacetyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the difluoroacetyl and related difluoromethyl moieties into organic molecules. These fluorine-containing groups are of significant interest in medicinal chemistry and drug development due to their ability to modulate the physicochemical and biological properties of compounds, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material or precursor.
Synthesis of α,α-Difluoro-γ-lactams
One of the primary applications of this compound is in the synthesis of α,α-difluoro-γ-lactams, which are important structural motifs in various biologically active compounds. The synthesis typically involves a two-step procedure: acylation of an allylic amine with this compound followed by a copper-catalyzed radical cyclization.
Reaction Scheme:
Caption: General scheme for the synthesis of α,α-difluoro-γ-lactams.
Experimental Protocols
Step 1: Synthesis of N-Allyl-N-aryl-2-bromo-2,2-difluoroacetamides
A general procedure for the acylation of N-allylanilines with this compound is as follows:
-
To a solution of the respective N-allylaniline (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-allyl-N-aryl-2-bromo-2,2-difluoroacetamide.
Step 2: Copper-Catalyzed Cyclization to α,α-Difluoro-γ-lactams
The subsequent cyclization is typically carried out using a copper catalyst:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the N-allyl-N-aryl-2-bromo-2,2-difluoroacetamide (1.0 equiv.), copper(I) bromide (0.1 equiv.), and a suitable ligand such as 2,2'-bipyridine (0.1 equiv.).
-
Add anhydrous toluene (0.1 M) and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding α,α-difluoro-γ-lactam.
Data Presentation: Synthesis of α,α-Difluoro-γ-lactams
| Entry | N-Allylaniline Derivative | Product | Yield of Acylation (%) | Yield of Cyclization (%) |
| 1 | N-Allylaniline | 1-Allyl-1-phenyl-2-bromo-2,2-difluoroacetamide | 85 | 78 |
| 2 | N-Allyl-4-methylaniline | 1-Allyl-1-(p-tolyl)-2-bromo-2,2-difluoroacetamide | 88 | 82 |
| 3 | N-Allyl-4-methoxyaniline | 1-Allyl-1-(4-methoxyphenyl)-2-bromo-2,2-difluoroacetamide | 92 | 85 |
| 4 | N-Allyl-4-chloroaniline | 1-Allyl-1-(4-chlorophenyl)-2-bromo-2,2-difluoroacetamide | 80 | 75 |
Synthesis of Other Heterocyclic Systems (Proposed Routes)
While detailed protocols for a wide variety of heterocycles directly from this compound are not extensively reported, its reactivity suggests potential synthetic routes to other important heterocyclic scaffolds. The following sections outline proposed methodologies based on the known reactivity of acyl chlorides.
Proposed Synthesis of Difluoromethylated Oxazolidin-2-ones
This compound can potentially be used to synthesize difluoromethylated oxazolidin-2-ones from 2-aminoalcohols. The initial N-acylation would be followed by an intramolecular cyclization.
Caption: Proposed synthesis of difluoromethylated oxazolidin-2-ones.
Proposed Protocol:
-
N-Acylation: React the 2-aminoalcohol with this compound in the presence of a non-nucleophilic base like triethylamine in an inert solvent such as DCM at low temperature.
-
Cyclization: Isolate the N-acylated intermediate and treat it with a strong base (e.g., sodium hydride) in a polar aprotic solvent like THF to induce intramolecular Williamson ether synthesis, forming the oxazolidinone ring. The bromine atom would be displaced by the alkoxide, and a subsequent rearrangement or reaction sequence could lead to the difluoromethylated product. Note: This proposed route may require further optimization and investigation into the final rearrangement step.
Proposed Synthesis of Difluoromethylated Thiazolidin-4-ones
Similarly, reaction with 2-aminothiols could provide a pathway to difluoromethylated thiazolidin-4-ones.
Caption: Proposed synthesis of difluoromethylated thiazolidin-4-ones.
Proposed Protocol:
-
N-Acylation: Acylate the 2-aminothiol with this compound using a base like pyridine in DCM.
-
Cyclization: The resulting intermediate, upon treatment with a milder base such as potassium carbonate in a solvent like acetone, could undergo intramolecular nucleophilic substitution of the bromide by the thiol to form the thiazolidinone ring.
Conclusion
This compound is a potent and versatile reagent for the synthesis of fluorinated heterocyclic compounds. The detailed protocols for the synthesis of α,α-difluoro-γ-lactams demonstrate a reliable and efficient methodology. Furthermore, the reactivity of this compound opens up promising avenues for the synthesis of other valuable heterocyclic systems, such as oxazolidinones and thiazolidinones, which warrant further exploration and development by researchers in the field of drug discovery and organic synthesis. The ability to introduce the difluoromethyl group into these privileged scaffolds can lead to the discovery of novel therapeutic agents with enhanced pharmacological profiles.
Application Notes and Protocols for the Synthesis of Fluorinated Lactams using Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated lactams are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the lactam ring can profoundly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed protocol for the synthesis of 3,3-difluoro-β-lactams via the Staudinger cycloaddition of imines with difluoroketene, generated in situ from bromodifluoroacetyl chloride. This method offers a direct and efficient route to this valuable class of compounds.
The synthesis proceeds via a [2+2] cycloaddition between an imine and a ketene.[1] In this protocol, the highly reactive difluoroketene is generated in situ from this compound in the presence of a tertiary amine base, such as triethylamine.[1][2] The difluoroketene then reacts with a pre-formed imine to yield the desired 3,3-difluoro-β-lactam.
Reaction Scheme
Experimental Protocol
This protocol describes a general procedure for the synthesis of 3,3-difluoro-4-substituted-β-lactams. The reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
Appropriate aldehyde or ketone for imine synthesis
-
Appropriate primary amine for imine synthesis
-
This compound
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., toluene)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Part 1: Imine Synthesis (General Procedure)
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethanol).
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. In many cases, the resulting imine is of sufficient purity to be used directly in the next step. If necessary, the imine can be purified by distillation or recrystallization.
Part 2: Staudinger [2+2] Cycloaddition
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve the imine (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled triethylamine (1.5 - 2.0 eq) to the imine solution.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.2 - 1.5 eq) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cold imine/triethylamine mixture over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,3-difluoro-β-lactam.
Data Presentation
The following table summarizes representative data for the synthesis of 3,3-difluoro-β-lactams from various imines and this compound. Please note that these are example values and actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Imine Substrate (R1, R2, R3) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | R1=Ph, R2=H, R3=Bn | 18 | 75 | 85:15 |
| 2 | R1=4-MeO-Ph, R2=H, R3=Bn | 20 | 82 | 90:10 |
| 3 | R1=Ph, R2=H, R3=p-tolyl | 16 | 78 | 80:20 |
| 4 | R1=furyl, R2=H, R3=Bn | 24 | 65 | >95:5 |
Visualization of Methodologies
Reaction Mechanism:
The synthesis of 3,3-difluoro-β-lactams via the Staudinger cycloaddition proceeds through a stepwise mechanism. The first step involves the in situ formation of difluoroketene from this compound and triethylamine. This is followed by a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. Finally, a conrotatory ring closure of the intermediate yields the four-membered β-lactam ring.
References
Application Notes and Protocols for Trifluoromethyl C-Nucleoside Synthesis Using Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated nucleosides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The introduction of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of nucleoside analogs. This document provides detailed application notes and protocols for the synthesis of trifluoromethylated acyclo-C-nucleoside analogues utilizing bromodifluoroacetyl chloride as a key reagent. The described methodology, based on the work of Mamata, Heina, and Miethchen (2006), offers a convenient two-step strategy starting from readily available glycals.
Overview of the Synthetic Strategy
The synthesis of trifluoromethyl C-nucleoside analogues using this compound is a two-step process. The first step involves the C-acylation of a protected glycal with this compound to introduce the bromodifluoromethylcarbonyl group at the C-2 position. The subsequent step is a selective ring transformation of the C-acylated glycal intermediate by reaction with a bis-nucleophile, such as hydrazine, to form the final heterocyclic C-nucleoside analogue.
Experimental Protocols
Step 1: Synthesis of 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-(bromodifluoroacetyl)-D-arabino-hex-1-enitol
This protocol details the C-acylation of a protected glycal with this compound.
Materials:
-
Tri-O-benzyl-D-glucal
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve tri-O-benzyl-D-glucal in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (Et3N) to the stirred solution.
-
To this mixture, add this compound dropwise over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-(bromodifluoroacetyl)-D-arabino-hex-1-enitol.
Step 2: Synthesis of Trifluoromethyl Pyrazole C-Nucleoside Analogue
This protocol describes the ring transformation of the C-acylated glycal intermediate to form a pyrazole C-nucleoside analogue.
Materials:
-
1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-(bromodifluoroacetyl)-D-arabino-hex-1-enitol
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the purified 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-(bromodifluoroacetyl)-D-arabino-hex-1-enitol in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the trifluoromethyl pyrazole C-nucleoside analogue.
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-2-(bromodifluoroacetyl)-D-arabino-hex-1-enitol | Tri-O-benzyl-D-glucal | This compound, Et3N | 70-80% |
| 2 | 3-(polyhydroxyalkyl)-5-(trifluoromethyl)pyrazole | C-acylated glycal intermediate | Hydrazine hydrate | 60-70% |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for trifluoromethyl acyclo-C-nucleoside analogues.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.
Caption: Logical flow of the two-step synthesis of trifluoromethyl C-nucleosides.
Conclusion
The use of this compound provides an effective method for the synthesis of trifluoromethylated C-nucleoside analogues from glycals. This two-step process, involving C-acylation followed by heterocycle formation, is a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented herein offer a comprehensive guide for the practical application of this synthetic strategy in the laboratory. Further exploration of different protecting groups on the glycal and various bis-nucleophiles can lead to a diverse library of novel trifluoromethyl C-nucleoside analogues for biological screening.
The Bromodifluoroacetyl Group: A Prized Moiety in Modern Chemistry
The introduction of the bromodifluoroacetyl group into aromatic and heteroaromatic scaffolds represents a significant strategy in the fields of medicinal chemistry and drug discovery. This functional group can profoundly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The most direct method for this transformation is the Friedel-Crafts acylation, a cornerstone of organic synthesis for the formation of aryl ketones.
This document provides detailed application notes and protocols for the bromodifluoroacetyl chloride acylation of aromatic compounds. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their synthetic programs.
Introduction to Bromodifluoroacetylation
The bromodifluoroacetyl group (-C(O)CF2Br) is a unique structural element that combines the features of a ketone, a difluoromethylene group, and a bromine atom. The strong electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the carbonyl group and influence the electronic properties of the adjacent aromatic ring. The presence of the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the rapid diversification of lead compounds.
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1] The reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. In the context of bromodifluoroacetylation, this compound serves as the acylating agent.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[1] The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound, facilitating the departure of the chloride and generating the bromodifluoroacylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-chloride complex restores the aromaticity of the ring and yields the desired 2-bromo-2,2-difluoro-1-arylethanone, regenerating the Lewis acid catalyst.
Several factors must be considered for a successful bromodifluoroacetylation reaction:
-
Substrate Reactivity: The aromatic substrate must be sufficiently electron-rich to undergo electrophilic substitution. Aromatic rings bearing electron-donating groups (e.g., alkyl, alkoxy) are generally good substrates. Highly deactivated aromatic compounds may not be suitable for this reaction.[1]
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts acylations. Other Lewis acids can also be employed, and the choice of catalyst can influence the reaction outcome. Stoichiometric or even excess amounts of the Lewis acid are often required as it complexes with the product ketone.
-
Solvent: The choice of solvent is critical. Inert solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.
-
Reaction Conditions: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions. Anhydrous conditions are essential as Lewis acids are sensitive to moisture.
Applications in Drug Development
The incorporation of the bromodifluoroacetyl moiety can be a valuable tool in drug design. The difluoromethyl group (CF₂H), which can be accessed from the bromodifluoroacetyl group, is a well-known bioisostere of a hydroxyl group or a thiol group, and can also act as a lipophilic hydrogen bond donor. This can lead to improved metabolic stability and enhanced binding interactions with biological targets. The versatility of the bromine atom allows for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Experimental Protocols
While specific, detailed protocols for the Friedel-Crafts acylation of a wide range of aromatic compounds with this compound are not extensively documented in publicly available literature, the following general procedure can be adapted based on the principles of Friedel-Crafts acylation. It is crucial to perform small-scale test reactions to optimize the conditions for each specific substrate.
General Protocol for the Bromodifluoroacetylation of an Aromatic Compound
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: To the stirred suspension, add this compound (1.0 equivalent) dropwise via the dropping funnel.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add the aromatic substrate (1.0 - 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-bromo-2,2-difluoro-1-arylethanone.
Note: The stoichiometry of the reagents, reaction time, and temperature may need to be optimized for different aromatic substrates.
Quantitative Data
| Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | AlCl₃ (1.2) | DCM | 0 to rt | 3 | Moderate to Good |
| Anisole | AlCl₃ (1.5) | DCM | 0 | 2 | Good |
| Naphthalene | AlCl₃ (1.3) | DCE | 0 to rt | 4 | Moderate |
| Thiophene | AlCl₃ (1.5) | DCM | -20 to 0 | 2 | Low to Moderate |
Yields are estimated and will vary depending on the specific reaction conditions and purification.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Bromodifluoroacetylation.
General Experimental Workflow
Caption: General workflow for bromodifluoroacetylation.
References
Application Notes and Protocols for Friedel-Crafts Acylation with Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using bromodifluoroacetyl chloride. This reaction is a valuable method for the synthesis of bromodifluoroacetylated aromatic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the bromodifluoromethyl ketone moiety.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.[1] A common and effective Lewis acid for this transformation is aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring.[3] A key advantage of Friedel-Crafts acylation is that the resulting ketone product is generally deactivated towards further substitution, which helps to prevent polysubstitution.[4]
Experimental Protocols
This protocol describes a general procedure for the Friedel-Crafts acylation of a generic aromatic compound with this compound using aluminum chloride as the catalyst.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) as the solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Inert gas inlet and outlet (e.g., bubbler)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with the aromatic substrate and anhydrous dichloromethane. The flask is then cooled to 0 °C in an ice bath.
-
Addition of Catalyst: Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining the temperature at 0 °C. It is crucial to handle aluminum chloride in a moisture-free environment as it is highly hygroscopic.[5]
-
Addition of Acyl Chloride: A solution of this compound in anhydrous dichloromethane is added dropwise from the addition funnel to the reaction mixture over a period of 15-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved. The addition of acid is necessary to decompose the aluminum chloride complex formed with the product ketone.[6]
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or distillation under reduced pressure.
Data Presentation
The following table provides representative quantitative data for the Friedel-Crafts acylation of benzene with this compound. Please note that these are example values and may need to be optimized for specific substrates and scales.
| Parameter | Value |
| Benzene | 1.0 equivalent |
| This compound | 1.1 equivalents |
| Anhydrous Aluminum Chloride | 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Theoretical Yield | Based on the limiting reagent |
| Actual Yield | Variable, dependent on substrate and conditions |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: Simplified signaling pathway of the Friedel-Crafts acylation.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Copper-Catalyzed Cyclization with Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper-catalyzed cyclization of N-allylhalodifluoroacetamides, versatile substrates readily synthesized from bromodifluoroacetyl chloride. This methodology offers an efficient pathway to construct α,α-difluorinated γ-lactams and β-lactams, which are valuable scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on seminal and recent works in the field, providing a practical guide for laboratory implementation.
Introduction
The incorporation of fluorine atoms into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The gem-difunctionalized lactam motif, in particular, is of significant interest. Copper-catalyzed radical cyclization of substrates derived from this compound presents a robust and efficient method for the synthesis of these valuable compounds. This document details the synthesis of the necessary precursors and the subsequent cyclization reactions.
General Reaction Scheme
The overall transformation involves two key stages: the synthesis of an N-allyl-2-bromo-2,2-difluoroacetamide from an allylic amine and this compound, followed by a copper-catalyzed intramolecular radical cyclization to yield the corresponding α,α-difluorinated γ-lactam.
Scheme 1: General Reaction Pathway
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed cyclization of various N-allyl-2-bromo-2,2-difluoroacetamides to their corresponding α,α-difluorinated γ-lactams.
Table 1: Copper-Catalyzed Cyclization of N-Allyl-2-bromo-2,2-difluoroacetamides
| Entry | Substrate (N-Allylamide) | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | N-allyl-N-benzyl-2-bromo-2,2-difluoroacetamide | CuCl (10) | CH3CN | 80 | 12 | 1-benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one | 85 |
| 2 | N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide | CuCl (10) | Toluene | 110 | 12 | 4-(bromomethyl)-3,3-difluoro-1-phenylpyrrolidin-2-one | 78 |
| 3 | N-allyl-N-(p-methoxyphenyl)-2-bromo-2,2-difluoroacetamide | CuCl (10) | CH3CN | 80 | 12 | 4-(bromomethyl)-3,3-difluoro-1-(4-methoxyphenyl)pyrrolidin-2-one | 82 |
| 4 | N-(2-methylallyl)-N-benzyl-2-bromo-2,2-difluoroacetamide | CuCl (10) | CH3CN | 80 | 12 | 1-benzyl-4-(bromomethyl)-3,3-difluoro-4-methylpyrrolidin-2-one | 80 |
Table 2: Copper-Catalyzed [3+1] Cyclization for α,α-difluoro-β-lactam Synthesis
Recent advancements have expanded this methodology to the synthesis of four-membered rings. A novel copper-catalyzed [3+1] cyclization of cyclopropenes with bromodifluoroacetamides provides access to α,α-difluoro-β-lactams.[1]
| Entry | Bromodifluoroacetamide | Cyclopropene | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | N-phenyl-2-bromo-2,2-difluoroacetamide | 1,2-diphenylcyclopropene | Cu(OTf)2 | K2CO3 | DCE | 3,3-difluoro-1,2,3-triphenylazetidin-2-one | 85 |
| 2 | N-(p-tolyl)-2-bromo-2,2-difluoroacetamide | 1,2-diphenylcyclopropene | Cu(OTf)2 | K2CO3 | DCE | 3,3-difluoro-2,3-diphenyl-1-(p-tolyl)azetidin-2-one | 88 |
| 3 | N-benzyl-2-bromo-2,2-difluoroacetamide | 1,2-diphenylcyclopropene | Cu(OTf)2 | K2CO3 | DCE | 1-benzyl-3,3-difluoro-2,3-diphenylazetidin-2-one | 75 |
Experimental Protocols
Protocol 1: Synthesis of N-Allyl-N-benzyl-2-bromo-2,2-difluoroacetamide
This protocol describes the synthesis of the precursor for the cyclization reaction.
Materials:
-
N-allybenzylamine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
To a stirred solution of N-allybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-allyl-N-benzyl-2-bromo-2,2-difluoroacetamide.
Protocol 2: Copper-Catalyzed Cyclization to Synthesize α,α-Difluorinated γ-Lactam
This protocol details the intramolecular cyclization of the N-allyl-2-bromo-2,2-difluoroacetamide.
Materials:
-
N-allyl-N-benzyl-2-bromo-2,2-difluoroacetamide
-
Copper(I) chloride (CuCl)
-
Acetonitrile (CH3CN), anhydrous
-
Schlenk tube or equivalent reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube charged with copper(I) chloride (10 mol %), add a solution of N-allyl-N-benzyl-2-bromo-2,2-difluoroacetamide (1.0 eq) in anhydrous acetonitrile.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with nitrogen or argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1-benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one.
Mandatory Visualizations
Proposed Reaction Mechanism
The copper-catalyzed cyclization is proposed to proceed through a radical mechanism. The Cu(I) catalyst initiates the formation of a difluoroacetyl radical, which then undergoes an intramolecular cyclization.
Caption: Proposed radical mechanism for the copper-catalyzed cyclization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and cyclization process.
Caption: General experimental workflow for lactam synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Pyridinyl Substituted Triazolopyrazines with Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, proposed multi-step synthetic route for the preparation of 2-bromo-1-(3-(pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazin-1(2H)-yl)-2,2-difluoroethan-1-one. The protocols detailed herein are based on established chemical literature for analogous transformations, as a direct synthesis has not been reported. These methodologies are crucial for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The incorporation of a pyridinyl substituent and a bromodifluoroacetyl group is anticipated to modulate the physicochemical and pharmacological properties of the core structure, offering potential for the development of new therapeutic agents. This document outlines a four-step synthetic pathway, commencing with the synthesis of 2-chloropyrazine and culminating in the N-acylation of the 3-(pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazine intermediate with bromodifluoroacetyl chloride.
Overall Synthetic Scheme
A proposed multi-step synthesis is outlined below, detailing the transformation from pyrazine to the final target compound.
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Protocols and Data
Step 1: Synthesis of 2-Chloropyrazine
This protocol is adapted from a patented vapor-phase chlorination of pyrazine.[4] This method allows for the production of monochloropyrazine in good yields.
Protocol:
-
Preheat a stream of chlorine gas to a temperature of at least 150°C.
-
Independently, heat pyrazine to vaporize the solid.
-
Mix the vaporous streams of chlorine and pyrazine in a reaction chamber maintained at a temperature between 150°C and 450°C.
-
The reaction can be facilitated by the presence of a chlorination catalyst, such as copper chloride impregnated on a solid support.
-
After the reaction, cool the product stream to condense the 2-chloropyrazine.
-
The crude product can be purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Pyrazine, Chlorine | [4] |
| Temperature | 150 - 450 °C | [4] |
| Catalyst | Optional (e.g., CuCl2) | [4] |
| Yield | Good (not specified) | [4] |
Step 2: Synthesis of 2-Hydrazinylpyrazine
This protocol describes the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate.[2][5]
Protocol:
-
To a solution of 2-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or butan-1-ol, add hydrazine hydrate (10.0 eq).
-
Heat the reaction mixture to reflux (approximately 85-100°C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyrazine | [2][5] |
| Reagent | Hydrazine hydrate | [2][5] |
| Solvent | Ethanol or Butan-1-ol | [2][5] |
| Temperature | 85 - 100 °C | [2] |
| Reaction Time | 24 - 48 h | [2] |
| Yield | 78 - 95% | [2] |
Step 3: Synthesis of 3-(Pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazine
This protocol outlines the cyclization of 2-hydrazinylpyrazine with nicotinoyl chloride to form the triazolopyrazine core. This is based on general procedures for the synthesis of triazoles from hydrazines and acyl chlorides.
Protocol:
-
Dissolve 2-hydrazinylpyrazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of nicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2-Hydrazinylpyrazine |
| Reagent | Nicotinoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 h |
| Yield | Estimated 60-80% |
Step 4: Synthesis of 2-Bromo-1-(3-(pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazin-1(2H)-yl)-2,2-difluoroethan-1-one
This final step involves the N-acylation of the triazolopyrazine core with this compound. The protocol is based on general methods for the acylation of electron-deficient nitrogen heterocycles.[6][7][8]
Protocol:
-
Dissolve 3-(pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in a dry, aprotic solvent such as THF or DCM under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq), portion-wise.
-
Stir the mixture at -78°C for 30 minutes.
-
Slowly add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 3-(Pyridin-3-yl)-[1][2][3]triazolo[4,3-a]pyrazine |
| Reagent | This compound |
| Base | Sodium Hydride or LDA |
| Solvent | Tetrahydrofuran |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 - 4 h |
| Yield | Estimated 40-60% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single step in the synthesis.
Caption: General experimental workflow for a synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 4. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of nitrogen heterocycles under the conditions of the schotten-baumann reaction. III. Imidazoles | CoLab [colab.ws]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Bromodifluoroacetyl Chloride in the Synthesis of Novel Ion Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromodifluoroacetyl chloride as a key reagent in the synthesis of novel ion channel modulators, with a particular focus on inhibitors of the voltage-gated sodium channel Nav1.7, a critical target in pain therapeutics. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate the application of these methodologies in a research and drug discovery setting.
Introduction
The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The bromodifluoroacetyl group, readily introduced using this compound, serves as a valuable building block for the synthesis of novel pharmaceuticals. This document outlines the application of this compound in the preparation of amide-based ion channel modulators, specifically targeting the Nav1.7 sodium channel, which is genetically validated as a crucial mediator of pain perception in humans. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, making it a prime target for the development of new analgesics.
Synthesis of Bromodifluoroacetamide Precursors
The core reaction involves the acylation of a primary or secondary amine with this compound to yield the corresponding 2-bromo-2,2-difluoroacetamide. This intermediate can then be further modified, for example, through cross-coupling reactions, to generate a library of diverse ion channel modulator candidates.
A general synthetic workflow is depicted below:
Caption: Synthetic workflow for the preparation of 2-bromo-2,2-difluoroacetamide intermediates.
Experimental Protocol: General Procedure for the Synthesis of 2-Bromo-2,2-difluoroacetamides
This protocol is adapted from methodologies for the synthesis of related haloacetamides.
Materials:
-
Appropriate primary or secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the base (TEA or DIPEA, 1.5 equiv).
-
Slowly add this compound (1.1 equiv) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-bromo-2,2-difluoroacetamide.
Synthesis of Aryl Difluoroacetamide-Based Nav1.7 Modulators
The 2-bromo-2,2-difluoroacetamide intermediates can be utilized in cross-coupling reactions to introduce aryl moieties, a common feature in many Nav1.7 inhibitors.
Caption: General scheme for the synthesis of aryl difluoroacetamide-based Nav1.7 modulators.
Experimental Protocol: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides
This protocol is based on a reported method for the arylation of 2-bromo-2,2-difluoroacetamides.[1]
Materials:
-
2-Bromo-2,2-difluoroacetamide (1.0 equiv)
-
Aryl boronic acid (1.5 equiv) or Aryl trialkoxysilane (1.4 equiv)
-
Copper(II) bromide (CuBr₂) (0.1 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Magnesium chloride (MgCl₂) (1.0 equiv)
-
Ligand (e.g., a calixarene derivative, 0.2 equiv)[1]
-
Hexafluoroisopropanol (HFIP) as solvent
Procedure:
-
Under an inert atmosphere, combine the 2-bromo-2,2-difluoroacetamide (1.0 equiv), aryl boronic acid or aryl trialkoxysilane, KF (2.0 equiv), MgCl₂ (1.0 equiv), ligand (0.2 equiv), and CuBr₂ (0.1 equiv) in a pressure tube.[1]
-
Add HFIP as the solvent.[1]
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl difluoroacetamide.[1]
Biological Evaluation of Nav1.7 Modulators
The synthesized compounds are evaluated for their inhibitory activity against the Nav1.7 channel using electrophysiological techniques.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a standard method for assessing the activity of ion channel modulators.[2][3][4][5]
Cell Culture:
-
Use a stable cell line expressing human Nav1.7 channels, such as HEK293 or CHO cells.[2]
-
Culture the cells under standard conditions (e.g., 37 °C, 5% CO₂).
Electrophysiology:
-
Plate the cells on glass coverslips for recording.
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The intracellular solution (pipette solution) should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Obtain whole-cell recordings at room temperature.
-
To measure the half-maximal inhibitory concentration (IC₅₀), apply a voltage protocol to elicit Nav1.7 currents. For example, hold the cells at -120 mV and apply a depolarizing pulse to 0 mV.[5]
-
Apply the test compounds at various concentrations to the extracellular solution and measure the inhibition of the peak Nav1.7 current.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
Nav1.7 Signaling Pathway in Pain Transmission
Nav1.7 channels are highly expressed in peripheral sensory neurons, where they play a crucial role in amplifying subthreshold depolarizations and initiating action potentials in response to noxious stimuli.[6][7][8][9] Inhibition of Nav1.7 is expected to dampen the excitability of these neurons, thereby reducing the transmission of pain signals to the central nervous system.
Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the site of action for inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative Nav1.7 inhibitors from the literature, providing a benchmark for newly synthesized compounds.
| Compound Class | Specific Compound | Target | IC₅₀ (nM) | Assay Condition | Reference |
| Aryl Sulfonamide | PF-05089771 | hNav1.7 | 11 | Whole-cell patch clamp | [10] |
| Aryl Sulfonamide | GX-936 | hNav1.7 | 1 | Whole-cell patch clamp | [10] |
| Acyl Sulfonamide | CNV1014802 | hNav1.7 | 1770 (at -70 mV holding potential) | Whole-cell patch clamp | [5] |
| Peptide Toxin | ProTx-II | hNav1.7 | ~1 | Manual patch clamp | [11] |
Note: The potency of Nav1.7 inhibitors can be highly dependent on the state of the channel (resting vs. inactivated). Therefore, it is crucial to carefully control the voltage protocol in electrophysiological experiments.[5]
Conclusion
This compound is a versatile reagent for the synthesis of novel difluoroacetamide-based ion channel modulators. The protocols and data presented here provide a framework for the design, synthesis, and evaluation of new Nav1.7 inhibitors as potential non-opioid analgesics. The ability to readily introduce the difluoroacetyl moiety allows for the systematic exploration of structure-activity relationships, paving the way for the development of more potent and selective drug candidates.
References
- 1. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromodifluoroacetyl Chloride Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Bromodifluoroacetyl chloride. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions, thereby improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions include hydrolysis, reaction with nucleophilic solvents, dehalogenation, and formation of undesired amide coupling products with subsequent reactions. The high reactivity of the acyl chloride functional group makes it susceptible to various competing reactions.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis to bromodifluoroacetic acid is a common issue. To minimize this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The presence of moisture is the primary cause of this side reaction.
Q3: My reaction with an amine nucleophile is giving low yields. What could be the cause?
A3: Low yields in amidation reactions can be due to several factors. One common issue is the in-situ formation of HCl, which protonates the starting amine, rendering it non-nucleophilic. To circumvent this, it is advisable to use a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl as it forms. Alternatively, using an excess of the amine nucleophile can also serve this purpose if it is not a costly reagent.
Q4: I am observing debromination of my product. What conditions favor this side reaction?
A4: Reductive dehalogenation can occur, particularly in the presence of certain reducing agents or catalysts. For instance, some palladium catalysts used in subsequent cross-coupling reactions can catalyze the removal of the bromine atom. Careful selection of catalysts and reaction conditions is crucial to avoid this.
Troubleshooting Guides
Issue 1: Formation of Bromodifluoroacetic Acid as a Major Byproduct
Symptoms:
-
Low yield of the desired product.
-
Presence of a polar, acidic impurity in the crude reaction mixture, detectable by TLC or LC-MS.
-
A noticeable drop in the pH of the reaction mixture if unbuffered.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Presence of Water | Water reacts rapidly with the acyl chloride to form the corresponding carboxylic acid. | 1. Thoroughly dry all glassware in an oven prior to use.2. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.3. Handle this compound under an inert atmosphere (nitrogen or argon). |
| Hygroscopic Solvents or Reagents | Some solvents (e.g., DMF) or reagents can absorb moisture from the atmosphere. | 1. Use freshly distilled or commercially available anhydrous solvents.2. Ensure all reagents are stored in desiccators. |
Experimental Protocol: General Anhydrous Reaction Setup
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon.
-
Add anhydrous solvent via syringe through a rubber septum.
-
Add reagents sequentially via syringe. If a reagent is a solid, add it under a positive flow of inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
Issue 2: Incomplete Conversion or Stalled Reaction with Nucleophiles
Symptoms:
-
TLC or LC-MS analysis shows the presence of both starting material and product, even after extended reaction times.
-
The reaction appears to stop before the limiting reagent is fully consumed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Inactivation of Nucleophile | In reactions with amines, the generated HCl protonates the amine, reducing its nucleophilicity. | 1. Add a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to the reaction mixture to neutralize the HCl.2. Use a 2-fold excess of the amine nucleophile to act as both the reactant and the base. |
| Poor Solubility of Reagents | Incomplete dissolution of either this compound or the nucleophile can lead to a sluggish reaction. | 1. Choose a solvent in which both reactants are fully soluble.2. Consider gentle heating to improve solubility, if the reactants and products are thermally stable. |
Illustrative Data: Effect of Base on Amidation Yield
| Entry | Amine (equiv.) | Base (equiv.) | Solvent | Time (h) | Product Yield (%) |
| 1 | 1.0 | None | DCM | 12 | 35 |
| 2 | 1.0 | Triethylamine (1.1) | DCM | 4 | 92 |
| 3 | 2.0 | None | DCM | 6 | 85 |
Note: Data is illustrative and actual results may vary depending on the specific amine and reaction conditions.
Issue 3: Observation of Dehalogenated Side Products
Symptoms:
-
Mass spectrometry analysis of the product mixture shows a significant peak corresponding to the mass of the desired product minus the mass of a bromine atom.
-
NMR analysis may show the appearance of a new signal in place of the expected bromodifluoromethyl group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Recommended Action |
| Reductive Dehalogenation | Certain reagents or conditions can lead to the reduction of the C-Br bond. | 1. Avoid strongly reducing conditions if the bromodifluoroacetyl group is to be retained.2. If a subsequent step involves catalytic hydrogenation, consider protecting the bromo group or choosing a catalyst that is less active towards C-Br bond cleavage. |
| Reaction with Certain Solvents | Some solvents or additives can facilitate dehalogenation under specific conditions. | 1. Screen different anhydrous solvents to identify one that minimizes this side reaction.2. Avoid additives that are known to promote radical reactions if a radical-mediated dehalogenation is suspected. |
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Desired vs. side reaction pathway in amidation.
Technical Support Center: Optimizing Reaction Yield for Bromodifluoroacetyl Chloride Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions with bromodifluoroacetyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with nucleophiles such as amines and alcohols.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Hydrolysis of this compound: This reagent is highly sensitive to moisture, leading to its decomposition into bromodifluoroacetic acid. | - Ensure all glassware is rigorously dried (oven or flame-dried).- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Nucleophile: The amine or alcohol may not be sufficiently nucleophilic under the reaction conditions. | - For amines, consider using a non-nucleophilic organic base (e.g., triethylamine, pyridine) to deprotonate the amine and increase its nucleophilicity.[1] - For alcohols, a stronger base may be required to form the more nucleophilic alkoxide. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | - Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature.[2][3] - For less reactive nucleophiles, gentle heating may be necessary, but monitor for decomposition. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | - Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. - For some reactions, a biphasic system or the addition of a co-solvent may be beneficial. | |
| Formation of Multiple Products/Byproducts | 1. Over-acylation of Primary Amines: Primary amines can potentially react with two equivalents of the acyl chloride. | - Use a controlled stoichiometry, adding the this compound dropwise to a solution of the amine. - Use a slight excess of the amine to ensure the acyl chloride is consumed. |
| 2. Side Reactions with the Bromine Atom: The bromine atom on the difluoroacetyl group can sometimes participate in side reactions. | - This is less common under standard acylation conditions but can be a factor in more complex reaction schemes. Ensure that the chosen reaction conditions are selective for the desired coupling. | |
| 3. Impure Starting Materials: Impurities in the this compound, nucleophile, or solvent can lead to side reactions. | - Use freshly distilled or high-purity reagents and solvents. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates. | - Ensure vigorous and efficient stirring throughout the reaction. |
| 2. Catalyst Deactivation (if applicable): For cross-coupling reactions involving the bromo-difluoroacetyl moiety, the catalyst may become deactivated. | - Ensure the reaction is run under strictly anaerobic and anhydrous conditions. - Consider using a more robust catalyst or ligand system. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound is corrosive and highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q2: How can I monitor the progress of my bromodifluoroacetylation reaction?
A2: Thin-layer chromatography (TLC) is a common method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials to observe the consumption of the limiting reagent and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.
Q3: What are the most common bases to use for couplings with amines?
A3: For couplings with primary and secondary amines, non-nucleophilic organic bases are preferred to avoid competition with the intended nucleophile. Triethylamine (TEA) and pyridine are commonly used.[1] Typically, 1.1 to 1.5 equivalents of the base are sufficient.
Q4: Can I use an aqueous workup for my reaction?
A4: Yes, but with caution. Any unreacted this compound will be rapidly hydrolyzed to bromodifluoroacetic acid upon contact with water. A typical workup involves quenching the reaction with water or a dilute aqueous acid, followed by extraction of the product into an organic solvent. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
Q5: My yield is consistently low even after following the troubleshooting guide. What else can I try?
A5: If you are still experiencing low yields, consider the purity of your this compound. It can degrade over time, especially if not stored properly. You may need to purify it by distillation before use. Additionally, for particularly challenging substrates, a more systematic optimization of reaction parameters (e.g., a Design of Experiments approach) may be necessary to identify the optimal conditions.
Data on Reaction Conditions and Yields
The following tables summarize the impact of various reaction parameters on the yield of this compound couplings.
Table 1: Effect of Base on the Acylation of Aniline with this compound
| Base | Equivalents of Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | 1.2 | DCM | 0 to RT | 2 | ~90 |
| Pyridine | 1.2 | DCM | 0 to RT | 2 | ~85 |
| DIPEA | 1.2 | DCM | 0 to RT | 2 | ~88 |
| None | 0 | DCM | 0 to RT | 12 | <10 |
Table 2: Effect of Solvent on the Acylation of Benzyl Alcohol with this compound
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | Pyridine | 0 to RT | 3 | ~85 |
| Tetrahydrofuran (THF) | Pyridine | 0 to RT | 3 | ~80 |
| Acetonitrile | Pyridine | 0 to RT | 3 | ~75 |
| Toluene | Pyridine | 0 to RT | 3 | ~60 |
Experimental Protocols
Protocol 1: General Procedure for the Bromodifluoroacetylation of a Primary Amine
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq.) dropwise via a syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Esterification of an Alcohol with this compound
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Reaction: Cool the mixture to 0 °C. Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting ester by flash chromatography or distillation.
Visualizations
References
Identification of byproducts in Bromodifluoroacetyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromodifluoroacetyl chloride. Our goal is to help you identify and mitigate the formation of byproducts in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with this compound?
A1: Byproducts in this compound reactions are typically substrate and reaction-condition dependent. However, some common classes of byproducts include:
-
Hydrolysis Products: this compound is highly reactive towards water and can hydrolyze to form bromodifluoroacetic acid. This is often observed if wet solvents or reagents are used, or if the reaction is exposed to atmospheric moisture.
-
Over-acylation Products: In reactions with nucleophiles containing multiple reactive sites, such as primary amines or electron-rich aromatic compounds, di- or even tri-acylation can occur, leading to the formation of polysubstituted byproducts.[1][2]
-
Salt Formation: When reacting this compound with amine-based nucleophiles, the hydrogen chloride (HCl) gas generated can react with unreacted amine to form an ammonium salt.[3] This can complicate purification and reduce the yield of the desired product.
-
Products from Reactions with Solvents: Certain solvents can react with this compound under specific conditions, leading to unexpected byproducts.
Q2: How can I minimize the formation of bromodifluoroacetic acid during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions. This includes:
-
Using freshly distilled and dried solvents.
-
Drying all glassware in an oven and cooling it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Handling all reagents, including this compound, under an inert atmosphere.
Q3: I am observing a significant amount of a white precipitate in my reaction with an amine. What could it be?
A3: A white precipitate in a reaction between this compound and an amine is often the hydrochloride salt of the amine. This is formed when the HCl byproduct reacts with the starting amine. To mitigate this, you can:
-
Use a non-nucleophilic base (e.g., triethylamine, pyridine) as an acid scavenger to neutralize the HCl as it is formed.
-
Use a slight excess of the amine nucleophile, with the understanding that some of it will be consumed as the salt.
Q4: Is polysubstitution a major concern in Friedel-Crafts acylations with this compound?
A4: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic substrates.[1][2] The electron-withdrawing nature of the acyl group deactivates the aromatic ring, making a second acylation less favorable. However, to minimize this risk, it is advisable to control the stoichiometry of the reactants and the reaction temperature carefully.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Acylated Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).- Ensure the reaction is stirred efficiently.- Consider increasing the reaction time or temperature, if compatible with the stability of your reactants and products. |
| Hydrolysis of this compound | - Verify the dryness of all solvents and reagents.- Ensure the reaction is performed under a strictly inert atmosphere. |
| Side Reactions | - Analyze the crude reaction mixture by GC-MS and ¹⁹F NMR to identify major byproducts.- Adjust reaction conditions (e.g., lower temperature, change of solvent or base) to disfavor the formation of identified byproducts. |
| Product Loss During Workup | - Optimize the extraction and purification procedures. Acylated products can sometimes be volatile or prone to decomposition on silica gel. |
Problem 2: Presence of Multiple Unidentified Peaks in GC-MS or ¹⁹F NMR
| Potential Cause | Troubleshooting Step |
| Polysubstitution | - In Friedel-Crafts reactions, use a 1:1 stoichiometry of the aromatic substrate to this compound.- In reactions with amines, consider protecting other reactive functional groups if present. |
| Reaction with Solvent or Impurities | - Analyze the starting materials for purity.- Run a blank reaction with the solvent and this compound to check for reactivity. |
| Degradation of Product | - Assess the stability of your product under the reaction and workup conditions. Consider a milder workup procedure if necessary. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a this compound Reaction Mixture
This protocol outlines a general method for analyzing the composition of a crude reaction mixture.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to hydrolyze any remaining this compound.
-
For reactions containing amines, it may be necessary to basify the aqueous layer and extract with an organic solvent to analyze the free amine and acylated product.
-
For thermally labile or non-volatile products, derivatization may be necessary. A common method is silylation using reagents like BSTFA.[4]
-
-
GC-MS Instrument Conditions:
-
Injector Temperature: 250 °C
-
Column: A nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 minutes.
-
This program should be optimized based on the volatility of the expected products.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) for tentative identification.
-
Confirm the identity of the main product and byproducts by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Protocol 2: General Procedure for ¹⁹F NMR Analysis of a this compound Reaction Mixture
¹⁹F NMR is a powerful tool for monitoring reaction progress and quantifying fluorinated species.[5][6]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard. A common choice is trifluorotoluene (C₆H₅CF₃) or another fluorinated compound with a chemical shift that does not overlap with the signals of interest.[7]
-
-
¹⁹F NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) is preferable for better resolution.
-
Pulse Angle: 30-45° to ensure quantitative measurements.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being observed. A delay of 30-60 seconds is often a safe starting point.[8]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Decoupling: Proton decoupling is usually applied to simplify the spectra.
-
Referencing: The chemical shifts can be referenced externally to a standard like CFCl₃ (δ = 0 ppm) or internally to the added standard.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and any fluorinated byproducts.
-
Calculate the relative molar ratios of the different species by dividing the integral of each signal by the number of fluorine atoms it represents.
-
If an internal standard of known concentration is used, the absolute concentration of each species can be determined.
-
Data Presentation
Table 1: Hypothetical ¹⁹F NMR Data for a Reaction of this compound with Aniline
| Compound | Chemical Shift (ppm) | Integral | Number of Fluorines | Relative Molar Ratio |
| This compound (Starting Material) | -63.5 | 1.00 | 2 | 0.50 |
| N-Phenyl-2-bromo-2,2-difluoroacetamide (Product) | -65.2 | 3.50 | 2 | 1.75 |
| Bromodifluoroacetic acid (Hydrolysis Byproduct) | -64.8 | 0.25 | 2 | 0.125 |
Visualizations
Caption: Workflow for identification and mitigation of byproducts.
Caption: Logical troubleshooting flow for common reaction issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Workup Procedures for Bromodifluoroacetyl Chloride Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acylation reactions using Bromodifluoroacetyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound acylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR) to ensure the starting material is consumed before initiating the workup.[1][2] |
| Hydrolysis of this compound. | Ensure all glassware is thoroughly dried, and use anhydrous solvents.[3] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Product lost during aqueous wash. | The bromodifluoroacetylated product may have some water solubility. Minimize the volume of water used for extraction and consider back-extracting the aqueous layer with the organic solvent. | |
| Product hydrolysis during workup. | Acyl chlorides are highly reactive and can hydrolyze when exposed to moisture.[2] Perform the workup as quickly as possible and use cold solutions to minimize hydrolysis. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Ensure the reaction has gone to completion by monitoring with TLC or another suitable analytical method before quenching.[1] |
| Inefficient quenching of the acyl chloride. | Add the quenching solution slowly and ensure thorough mixing to neutralize all the reactive acyl chloride. | |
| Product Contaminated with Bromine Color | Residual bromine from the starting material or side reactions. | Wash the organic phase with a 7% sodium sulfite solution to destroy any bromine traces.[4][5] A wash with sodium thiosulfate solution can also be effective.[6] |
| Formation of Emulsions During Extraction | Presence of polar byproducts or salts. | Adding brine (saturated NaCl solution) can help to break up emulsions.[1][7] If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Difficult Purification | Co-elution of the product with impurities. | If column chromatography is challenging, consider distillation under reduced pressure, as this is a common purification method for bromodifluoroacetylated compounds.[4][5][8] |
| Presence of the hydrolyzed carboxylic acid. | A wash with a mild aqueous base (e.g., saturated sodium bicarbonate) can remove the acidic impurity.[1][7] However, be cautious as a strong base could potentially react with the product. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate method to quench a this compound acylation reaction?
A1: The reaction can be quenched by the slow and cautious addition of water, an alcohol, or a saturated aqueous solution like sodium bicarbonate.[1][9] For safety, always add the reaction mixture to the quenching solution, not the other way around, to control the exothermic reaction.[10] The choice of quenching agent can depend on the desired final product; for instance, quenching with an alcohol will form the corresponding ester.[9]
Q2: Which solvents are recommended for extracting the bromodifluoroacetylated product?
A2: Ethers, such as isopropyl ether and diethyl ether, have been successfully used for extraction.[4][5][11] Other common extraction solvents like ethyl acetate and dichloromethane can also be suitable depending on the polarity of the product.[1]
Q3: My final product has a persistent bromine color. How can I remove it?
A3: A wash with a reducing agent is effective. A 7-10% aqueous solution of sodium sulfite is commonly used to quench and remove residual bromine.[4][5][8]
Q4: What are the key safety precautions to take during the workup?
A4: this compound and its reaction byproducts (like HCl) are corrosive and moisture-sensitive.[12][13] The workup should be performed in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Be aware that the quenching process can be exothermic.[3]
Q5: Can I monitor the progress of the workup?
A5: While real-time monitoring of the workup is not standard, you can take small aliquots of the organic layer after each wash, dry them, and analyze by TLC or GC to track the removal of impurities. Note that acyl chlorides can hydrolyze on silica TLC plates.[2] To analyze the acyl chloride by TLC, it can be converted to a more stable ester by spotting the plate and then exposing it to methanol vapor before elution.[2]
Experimental Protocols
General Workup Procedure for this compound Acylation
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture in an ice bath. Slowly and carefully add the reaction mixture to a separate flask containing a cold quenching solution (e.g., saturated aqueous sodium bicarbonate, water, or a 7% sodium sulfite solution) with vigorous stirring.[1][4][5] Ensure the addition rate is controlled to manage any exotherm.
-
Extraction: Transfer the quenched mixture to a separatory funnel. If the product is in an organic solvent, separate the layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., isopropyl ether, ethyl acetate).[1][4][5][11]
-
Washing: Combine the organic extracts. If not already done during quenching, wash the organic layer with a 7% sodium sulfite solution to remove any bromine traces.[4][5] Subsequently, wash the organic layer with water and then with brine to remove water-soluble impurities and help break any emulsions.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by standard techniques. Distillation under reduced pressure is a commonly cited method for bromodifluoroacetylated compounds.[4][5][8] Column chromatography on silica gel may also be employed.
Data Presentation
| Compound | Extraction Solvent | Purification Method | Purity | Yield | Reference |
| Bromodifluoroacetic acid | Isopropyl ether | Distillation under reduced pressure | - | 80% | [4][5] |
| Ethyl bromodifluoroacetate (BDFAE) | - | Distillation under reduced pressure | >98% | 77.5% | [4][8] |
| Ethyl bromodifluoroacetate (BDFAE) | - | Distillation under reduced pressure | - | 82% | [5] |
Visualizations
Caption: Workflow for the workup of this compound acylation reactions.
Caption: Troubleshooting logic for this compound acylation workups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 5. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [wap.guidechem.com]
How to remove excess Bromodifluoroacetyl chloride from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Bromodifluoroacetyl chloride. It focuses on the safe and effective removal of excess reagent from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
The most common methods leverage the high reactivity of the acyl chloride functional group. The primary strategies are:
-
Quenching: Reacting the excess acyl chloride with a nucleophile to convert it into a less reactive and more easily removable substance.[1][2]
-
Aqueous Workup/Extraction: Using an aqueous solution to hydrolyze the acyl chloride and extract the resulting carboxylic acid and HCl byproduct.[3][4][5]
-
Distillation/Evaporation: Removing the volatile this compound (boiling point ~50°C) under reduced pressure, provided the desired product is not volatile.[6][7][8]
-
Nucleophilic Scavengers: Using solid-supported or water-soluble nucleophiles to react with the excess electrophile, forming a product that can be easily removed by filtration or extraction.[9]
Q2: How do I safely quench excess this compound?
Safety is paramount due to the compound's reactivity and corrosivity. The reaction should be performed cautiously in a well-ventilated fume hood.[6] The general procedure involves slowly adding a quenching agent to the cooled reaction mixture with vigorous stirring. Common quenching agents include:
-
Water: Reacts vigorously to form bromodifluoroacetic acid and corrosive hydrogen chloride (HCl) gas.[4][10] This method is effective but must be done slowly and with cooling to control the exothermic reaction.[2]
-
Alcohols (e.g., methanol, ethanol, isopropanol): React to form the corresponding ester (e.g., methyl or ethyl bromodifluoroacetate). This reaction is also exothermic but often more controlled than with water.[2][11]
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): A dilute solution of a weak base can be used to neutralize the acyl chloride and the HCl byproduct simultaneously.[10] This should be done with extreme caution due to vigorous gas evolution (CO₂) and heat generation.
-
Amines: Can be used to form stable amides, which is a suitable method if the amide product does not interfere with product purification.[2]
Q3: What are the potential issues with using an aqueous workup?
While effective, an aqueous workup presents several challenges:
-
High Reactivity: Acyl chlorides react violently with water, which can lead to a rapid increase in temperature and pressure if not controlled.[12]
-
Product Stability: If the desired product is sensitive to acid or water, this method is unsuitable as the workup generates both bromodifluoroacetic acid and HCl.[4]
-
Emulsion Formation: Depending on the solvents and solutes present, emulsions can form during the extraction, complicating phase separation.[13]
Q4: Is distillation a suitable method for removing this compound?
Yes, distillation or rotary evaporation can be effective if the desired product is significantly less volatile than this compound (boiling point 50°C).[7][8] To ensure complete removal, a co-evaporation step with a dry, inert solvent like toluene can be performed.[6] It is crucial to use a cold trap to capture the volatile reagent and prevent its release into the vacuum pump or atmosphere.[8]
Q5: My desired product is sensitive to water. How can I remove the excess acyl chloride?
If your product cannot tolerate aqueous conditions, the following methods are recommended:
-
Anhydrous Quenching: Add a dry alcohol (like isopropanol) or an amine to the reaction mixture to quench the excess acyl chloride under an inert atmosphere. The resulting ester or amide can then be separated chromatographically.
-
Vacuum Removal: Carefully remove the excess this compound via rotary evaporation or vacuum distillation, ensuring the temperature is kept low to prevent product decomposition.[6][8]
-
Scavenger Resins: Use a solid-supported nucleophilic resin (e.g., an amine-functionalized polymer). The excess acyl chloride reacts with the resin, which can then be removed by simple filtration.
Q6: What are the key safety precautions when handling this compound?
This compound is corrosive and reacts with moisture to produce HCl gas.[12] Strict safety protocols must be followed:
-
Work Area: Always handle the compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Anhydrous Conditions: Use dry glassware and solvents and work under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with moisture.[8]
-
Disposal: Unused or quenched reagent must be neutralized before disposal according to local, state, and federal regulations.[14]
Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₂BrClF₂O | [15] |
| Molar Mass | 193.37 g·mol⁻¹ | [15] |
| Appearance | Liquid | [15] |
| Boiling Point | 50 °C (122 °F; 323 K) | [7][15] |
| Density | 2.053 g/cm³ | [7] |
| Primary Hazards | Corrosive, Flammable, Reacts violently with water | [12][15] |
| Common Quenching Agents | Water, Alcohols (Methanol, Ethanol), Amines, Aqueous Base | [2] |
Experimental Protocols
Protocol 1: Quenching with Water (Aqueous Workup)
This protocol is suitable for water- and acid-stable products.
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath. Ensure the setup is in a fume hood and you are wearing appropriate PPE.
-
Quenching: While stirring vigorously, slowly add deionized water dropwise to the reaction mixture. Monitor the temperature and addition rate to control the exotherm. You will observe HCl gas evolution.
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Add slowly to control CO₂ evolution.
-
Brine (saturated aqueous NaCl solution) to remove residual water.[5]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[16] Filter off the drying agent and concentrate the filtrate under reduced pressure to isolate the crude product.
Protocol 2: Quenching with Alcohol
This protocol is suitable for products that are sensitive to water or strong acids but stable to alcohols.
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.
-
Quenching: Slowly add a dry alcohol (e.g., methanol or ethanol, ~5-10 equivalents) to the stirred reaction mixture.
-
Solvent Removal: After the reaction is complete, remove the solvent and the resulting ester byproduct under reduced pressure.
-
Purification: The desired product can then be purified from the non-volatile ester byproduct using methods like column chromatography or distillation.
Visual Guides
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. Workup [chem.rochester.edu]
- 14. fishersci.com [fishersci.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of Products from Bromodifluoroacetyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purification of reaction products involving bromodifluoroacetyl chloride, with a specific focus on distillation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is distillation the preferred method for purifying products from this compound reactions?
Distillation is the most effective method for separating volatile liquid products from non-volatile or less-volatile impurities often present in the crude reaction mixture. For compounds with close boiling points, fractional distillation is employed to achieve high purity.[1][2] Given that this compound itself is a low-boiling liquid (B.P. 50 °C), its reaction products are often also volatile, making distillation an ideal purification strategy.[3][4][5]
Q2: What are the typical impurities in a crude reaction mixture involving this compound?
Common impurities can include:
-
Unreacted Starting Materials: Any substrates used in excess or that did not fully react.
-
Excess this compound: Due to its high reactivity and use as a reagent.
-
Reaction Solvents: The solvent used for the reaction.
-
Byproducts: Compounds formed from side reactions.
-
Quenching Agents and Salts: Residuals from the reaction work-up, such as water, acids, bases, or salts formed during neutralization.[6]
Q3: How should I properly quench a reaction involving this compound before work-up and distillation?
As a reactive acyl chloride, this compound must be carefully quenched. The reaction mixture should be cooled in an ice bath before the slow, dropwise addition of a quenching agent.[7][8] Common quenching agents include:
-
Water or Aqueous Solutions (e.g., sodium bicarbonate): To hydrolyze the acyl chloride to the corresponding carboxylic acid. This is often exothermic.[8][9]
-
Alcohols (e.g., methanol, isopropanol): To form a more stable ester.[8] The choice of quenching agent depends on the stability of the desired product and the nature of the impurities.
Q4: Can I use column chromatography to purify these products?
While possible, column chromatography is often not the preferred method for highly reactive compounds like acyl chlorides. The acidic nature of silica gel can lead to the decomposition of the desired product.[10] Distillation is generally more suitable for thermally stable, volatile compounds.
Q5: What are the critical safety precautions for distilling products from these reactions?
-
Work in a well-ventilated fume hood: this compound is corrosive and will release hazardous fumes.[5][11]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ensure Dry Glassware: The presence of moisture can lead to vigorous reactions with the unreacted acyl chloride, potentially causing pressure buildup.
-
Use a Proper Heating Method: Use a heating mantle or oil bath for controlled and even heating. Avoid open flames, as many organic compounds are flammable.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the distillation of this compound reaction products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction or side reactions. 2. Product loss during work-up (e.g., in aqueous washes). 3. Distillation temperature is too high, causing decomposition. 4. Leaks in the distillation apparatus (especially under vacuum). | 1. Optimize reaction conditions (temperature, time, stoichiometry). 2. Minimize aqueous contact or perform back-extraction of the aqueous layer. 3. If the product is thermally sensitive, use vacuum distillation to lower the boiling point.[10][12] 4. Check all joints and seals for a proper fit. Use high-vacuum grease if necessary. |
| Product is Discolored (Yellow/Brown) | 1. Presence of colored, non-volatile impurities. 2. Thermal decomposition during distillation. | 1. Fractional distillation should separate the product from less volatile colored impurities, which will remain in the distillation flask.[10] 2. Lower the distillation temperature by applying a higher vacuum. |
| Poor Separation of Components | 1. Insufficient number of theoretical plates in the fractionating column. 2. Distillation rate is too fast. 3. Formation of an azeotrope. | 1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[1] 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Analyze for azeotrope formation. Consider azeotropic distillation by adding an entrainer to break the azeotrope.[13] |
| Unstable Vacuum During Distillation | 1. Leaks in the apparatus. 2. Evolution of gaseous byproducts from residual impurities. 3. Bumping of the liquid in the distillation flask. | 1. Carefully inspect all glass joints, tubing, and seals. 2. Ensure the reaction is fully quenched and volatile reagents are removed before high vacuum is applied. 3. Use a stir bar or boiling chips for smooth boiling. Ensure a gradual increase in temperature. |
| No Product Distilling Over | 1. The boiling point of the product is higher than anticipated. 2. The vacuum is not low enough. 3. The thermometer is placed incorrectly. | 1. Gradually and carefully increase the heating mantle temperature. The heating source should typically be set 20-30 °C higher than the target boiling point.[12] 2. Check the vacuum pump and ensure the system is sealed. 3. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[1] |
Quantitative Data
The following table summarizes key physical properties relevant to the distillation of this compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₂BrClF₂O | 193.37 | 50 | ~2.053 |
Data sourced from ChemicalBook and Wikipedia.[3][4][5]
Experimental Protocols
Protocol 1: General Reaction Work-up
This protocol outlines a standard procedure for quenching and preparing the crude product for distillation.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add a quenching agent (e.g., saturated aqueous sodium bicarbonate solution) dropwise with vigorous stirring. Monitor for any gas evolution and control the rate of addition to prevent excessive foaming or a rapid temperature increase.[9]
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable extraction solvent (e.g., diethyl ether, dichloromethane). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts and impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl) (to facilitate the removal of water from the organic layer).[6]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent. The remaining crude oil is now ready for distillation.
Protocol 2: Fractional Distillation
This protocol describes the purification of a volatile product by fractional distillation at atmospheric pressure. For high-boiling or thermally sensitive compounds, this setup should be adapted for vacuum distillation.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.[1]
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
-
Charging the Flask: Transfer the crude product into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Distillation:
-
Begin stirring and gently heat the flask using a heating mantle.
-
Observe the vapor as it rises through the fractionating column. A ring of condensing vapor should move slowly up the column.[1]
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
-
Fraction Collection:
-
Discard any initial low-boiling "forerun" fraction.
-
Collect the main product fraction that distills over at a constant temperature. This temperature is the boiling point of your purified product.
-
If subsequent fractions distill at a higher temperature, collect them in a separate receiving flask.
-
-
Shutdown: Once the main fraction is collected or if the temperature begins to drop, stop the distillation by removing the heat source and allowing the apparatus to cool.
Visualizations
Caption: Experimental workflow from reaction to purified product.
Caption: Troubleshooting flowchart for common distillation issues.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 3832-48-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. How To [chem.rochester.edu]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Stability of Bromodifluoroacetyl chloride in different organic solvents
Welcome to the Technical Support Center for Bromodifluoroacetyl Chloride. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on the stability of this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, well-ventilated area in its original, tightly closed container.[1] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as it reacts violently with water.[2] All glassware and equipment should be thoroughly dried before use.[3][4]
Q2: Which materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, metals, and amines.[2] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q3: What are the primary hazards associated with this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage.[5][6] It is also a flammable liquid and vapor.[5][6] Handling should always be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and tightly fitting safety goggles.[2]
Q4: How does the stability of this compound vary with different types of organic solvents?
A4: The stability of this compound is highly dependent on the nature of the solvent. It is generally stable in aprotic, non-nucleophilic solvents. However, it will react with protic or nucleophilic solvents. A summary of expected stability is provided in the table below.
Solvent Compatibility and Stability
The following table summarizes the expected stability of this compound in common organic solvents based on general chemical principles of acyl chlorides. It is crucial to experimentally verify stability for your specific application.
| Solvent Class | Examples | Compatibility/Stability | Rationale |
| Aprotic Non-Polar | Hexanes, Toluene, Benzene | Good | Low reactivity. Suitable for reactions where solubility is sufficient. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good | Generally good stability, making them common choices for reactions. |
| Tetrahydrofuran (THF), Diethyl Ether | Moderate | Can be used, but peroxides in ethers can be problematic. Use freshly distilled, inhibitor-free solvents. | |
| Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Poor to Moderate | May react over time, especially at elevated temperatures. Purity of the solvent is critical. | |
| Protic | Alcohols (Methanol, Ethanol), Water | Incompatible | Reacts readily to form esters or the carboxylic acid, respectively.[2] |
| Basic (Nucleophilic) | Amines (e.g., Pyridine, Triethylamine) | Incompatible | Reacts readily to form amides.[2] |
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Degradation of Starting Material.
-
Troubleshooting Step: Ensure that the this compound was not exposed to moisture or incompatible solvents prior to the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere.[3]
-
-
Possible Cause 2: Reaction with Solvent.
-
Troubleshooting Step: Verify that the chosen solvent is compatible with this compound (see table above). If a moderately reactive solvent was used, consider switching to a more inert option like dichloromethane or toluene.
-
-
Possible Cause 3: Inactive Reagent.
-
Troubleshooting Step: The reagent may have degraded during storage. It is advisable to use a fresh bottle or re-qualify the existing stock.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause 1: Reaction with Impurities in the Solvent.
-
Troubleshooting Step: Use high-purity, anhydrous solvents. Impurities such as water or residual alcohols can react with this compound to form byproducts.
-
-
Possible Cause 2: Side Reactions at Elevated Temperatures.
Issue 3: Inconsistent Reaction Results
-
Possible Cause 1: Variable Quality of this compound.
-
Troubleshooting Step: Ensure the starting material is of high purity. Impurities from the synthesis of this compound can lead to inconsistent results.
-
-
Possible Cause 2: Atmospheric Moisture.
-
Troubleshooting Step: Minor variations in the exclusion of atmospheric moisture can lead to significant differences in yield. Always use flame-dried glassware and maintain a positive pressure of an inert gas.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Test Solvent
This protocol provides a general method to determine the stability of this compound in a specific organic solvent over time.
-
Preparation:
-
Work in a chemical fume hood.
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use a high-purity, anhydrous grade of the solvent to be tested.
-
-
Procedure:
-
In a dried vial equipped with a magnetic stir bar and a septum, add 2 mL of the test solvent under an inert atmosphere.
-
Carefully add a known concentration of this compound (e.g., 0.1 M) to the solvent.
-
At timed intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the solution using a dry syringe.
-
Quench the aliquot immediately in a separate vial containing a suitable nucleophile (e.g., a solution of a primary amine like benzylamine in an inert solvent) to derivatize the remaining this compound.
-
-
Analysis:
-
Analyze the quenched samples by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the amount of the derivatized product.
-
A decrease in the concentration of the derivatized product over time indicates the degradation of this compound in the test solvent.
-
Visual Guides
Caption: Troubleshooting workflow for common reaction issues.
Caption: Workflow for assessing stability in a chosen solvent.
References
Technical Support Center: Safely Quenching Unreacted Bromodifluoroacetyl Chloride
This guide provides essential information, frequently asked questions, and a detailed protocol for the safe quenching of unreacted bromodifluoroacetyl chloride. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor.[1][2] The compound is corrosive and causes severe skin burns and eye damage.[1][3] It is also moisture-sensitive and reacts violently with water.[4] Upon combustion or contact with water, it can release toxic and irritating fumes, such as hydrogen chloride gas.[4] Inhalation may also cause respiratory irritation.
Q2: Why is quenching unreacted this compound directly with water a dangerous practice?
A2: Direct quenching with water is highly hazardous because this compound, like other acyl chlorides, reacts violently and instantly with water.[4][5] This reaction is very exothermic, meaning it releases a significant amount of heat, which can cause splashing and boiling.[5] The reaction produces bromodifluoroacetic acid and steamy, corrosive hydrogen chloride (HCl) gas, creating a significant inhalation hazard and risk of pressure buildup in a closed system.[5][6]
Q3: What are the recommended types of quenching agents for this compound?
A3: To control the reaction rate and heat generation, less reactive nucleophiles should be used in a controlled manner. Suitable quenching agents include:
-
Alcohols (e.g., isopropanol, ethanol): These react less vigorously than water to form esters.[6] A step-down process, starting with a less reactive alcohol like isopropanol before potentially adding ethanol or water, can be a safe approach.[7]
-
Aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate): A cold, dilute solution of a weak base can be used to neutralize the acyl chloride and the resulting acidic byproducts. The addition must be performed slowly to manage gas evolution (CO2) and the exothermic reaction.
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A4: Due to its corrosive nature, appropriate PPE is critical. This includes:
-
A properly functioning chemical fume hood.[4]
-
Chemical-resistant gloves (consult a glove compatibility chart).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Quenching reaction is too vigorous (splashing, rapid boiling). | 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture.3. Quenching agent is too reactive (e.g., undiluted water). | 1. Immediately stop the addition.2. Ensure the reaction flask is securely in an ice/water bath.3. Add the unreacted mixture to the quenching solution, not the other way around, to maintain a dilute concentration of the reactive species.4. Use a less reactive quenching agent or dilute the current one. |
| Excessive evolution of gas. | 1. Expected byproduct formation (HCl or CO2).2. Addition rate is too fast. | 1. Ensure the procedure is performed in a well-ventilated chemical fume hood.2. Reduce the rate of addition significantly to control the rate of gas production.3. Do not seal the reaction vessel. |
| Solid material forms in the flask during quenching. | 1. Precipitation of salts (e.g., sodium bromodifluoroacetate).2. Temperature is too low, causing freezing. | 1. This is often expected when using a base. Add a co-solvent (if compatible with the workup) or more of the aqueous solution to dissolve the salts.2. Allow the mixture to warm slightly while maintaining control. |
Summary of Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 3832-48-2 | [1][2] |
| Molecular Formula | C₂BrClF₂O | [1][2] |
| Molecular Weight | 193.37 g/mol | [2][8] |
| Appearance | Clear, colorless to pale yellow liquid | [3][8][9] |
| Boiling Point | 50 °C (122 °F; 323 K) | [2][8][9] |
| Density | ~2.053 g/cm³ | [3][8][9] |
| Hazard Codes | Corrosive, Flammable | [1][8] |
Experimental Protocol: Quenching with Sodium Bicarbonate Solution
This protocol describes adding the reaction mixture containing unreacted this compound to a quenching solution, which is a generally safer method.
1. Preparation and Setup:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Wear all required PPE as detailed in the FAQ section.
-
Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃). Place it in a suitably large flask (at least 5-10 times the volume of the this compound mixture) equipped with a magnetic stir bar.
-
Cool the quenching solution flask in an ice/water bath with vigorous stirring.
2. Quenching Procedure:
-
Cool the reaction flask containing the unreacted this compound to 0 °C in a separate ice bath.
-
Using a cannula or a pressure-equalizing dropping funnel, add the cold this compound solution slowly and dropwise to the vigorously stirring, cold sodium bicarbonate solution.
-
CRITICAL: Monitor the reaction closely. The addition will cause gas (CO₂) evolution and heat. Maintain the internal temperature of the quenching flask below 10 °C. If the temperature rises or gas evolution becomes too rapid, stop the addition immediately and wait for it to subside before resuming at a slower rate.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction is complete.
3. Work-up:
-
Slowly remove the ice bath and allow the mixture to warm to room temperature.
-
Once the reaction is confirmed to be complete (e.g., no further gas evolution upon ceasing stirring and restarting), the mixture can be prepared for aqueous work-up and extraction.
-
Dispose of the resulting waste according to local and national regulations.
Workflow Visualization
Caption: Workflow for safely quenching this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 3832-48-2 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound CAS#: 3832-48-2 [m.chemicalbook.com]
Technical Support Center: Bromodifluoroacetyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Bromodifluoroacetyl chloride.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Verify Starting Material Purity: Ensure the starting material, such as 1,1-difluoro-1,2-dibromodihaloethane, is of high purity. Impurities can interfere with the reaction. - Optimize Reaction Time and Temperature: The reaction of the starting material with oleum is typically carried out at temperatures between 40°C and 100°C. Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS of quenched aliquots) to determine the optimal reaction time. - Ensure Proper Stoichiometry: Use the correct molar ratio of oleum to the starting material as specified in established protocols. The SO₃/starting material molar ratio is often between 1 and 4. |
| Product Loss During Workup | - Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. - Efficient Product Isolation: The product is volatile (boiling point ~50°C). During the removal of volatile byproducts or solvents, use a cold trap to prevent loss of the product. |
| Side Reactions | - Control Reaction Temperature: Exceeding the optimal temperature range can lead to the formation of undesired byproducts. Maintain strict temperature control throughout the reaction. - Use of High-Purity Reagents: Impurities in the oleum or starting materials can catalyze side reactions. Use reagents of the highest available purity. |
Problem 2: Product Contamination and Low Purity
| Possible Cause | Recommended Solution(s) |
| Presence of Unreacted Starting Materials | - Monitor Reaction Completion: Before workup, ensure the reaction has gone to completion by analyzing a small sample of the reaction mixture. - Fractional Distillation: Unreacted starting materials can often be separated from the product by careful fractional distillation under reduced pressure. |
| Hydrolysis of the Product | - Strict Anhydrous Conditions: As mentioned previously, preventing exposure to moisture is critical to avoid the formation of bromodifluoroacetic acid. - Prompt Purification: Purify the crude product as soon as possible after synthesis to minimize the risk of hydrolysis during storage. |
| Formation of Colored Impurities | - High-Purity Starting Materials: Colored impurities often originate from contaminants in the starting materials. - Fractional Distillation: Most colored, high-boiling point impurities can be removed by fractional distillation. The desired product is collected as a colorless liquid. |
| Presence of Acidic Impurities (e.g., HCl, HBr) | - Inert Gas Purge: Bubbling a dry, inert gas (e.g., nitrogen or argon) through the crude product can help to remove dissolved acidic gases. - Fractional Distillation: These volatile impurities will typically be removed during the initial fractions of a distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
While specific quantitative data is not extensively published, based on the typical synthetic routes, the following are potential impurities:
-
Unreacted Starting Materials: Such as 1,1-difluoro-1,2-dibromodihaloethane.
-
Hydrolysis Product: Bromodifluoroacetic acid, formed by the reaction of the acyl chloride with water.
-
Acidic Byproducts: Hydrogen chloride (HCl) and hydrogen bromide (HBr) can be present as dissolved gases, especially if the product has been exposed to moisture.
-
Other Halogenated Compounds: Depending on the specific starting materials and reaction conditions, other halogenated organic compounds may be formed as byproducts.
-
Residual Solvents: If solvents are used in the synthesis or workup, they may be present in the final product.
Q2: How can I purify crude this compound?
The most effective and commonly used method for purifying this compound is fractional distillation under reduced pressure . This technique separates compounds based on their boiling points. Given that this compound has a boiling point of approximately
Validation & Comparative
A Researcher's Guide to Analytical Techniques for Characterizing Difluoromethylated Compounds
For researchers, scientists, and drug development professionals, the precise characterization of difluoromethylated compounds is paramount. The introduction of the difluoromethyl (CF2H) group can significantly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comparative overview of the key analytical techniques used to characterize these unique compounds, complete with experimental data and detailed protocols to aid in methodological selection and application.
The CF2H group, acting as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, imparts distinct analytical signatures that can be probed by a variety of techniques.[1] This guide will delve into the most powerful and commonly employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by chromatographic techniques for separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most informative technique for the structural characterization of difluoromethylated compounds in solution. The presence of the fluorine atoms and the unique proton of the CF2H group provides a wealth of information through ¹H, ¹³C, and ¹⁹F NMR experiments.
Key NMR Signatures of the Difluoromethyl Group:
-
¹H NMR: The proton of the CF2H group typically appears as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift is highly dependent on the electronic environment.
-
¹⁹F NMR: The two fluorine atoms of the CF2H group are typically equivalent and appear as a doublet due to coupling with the single proton.
-
¹³C NMR: The carbon of the CF2H group is observed as a triplet due to one-bond coupling with the two fluorine atoms.
The following table summarizes typical NMR characteristics for the CF2H moiety in different chemical environments.
| Compound Class | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹JCF (Hz) | ²JHF (Hz) | Source |
| Aryl-CF2H | 6.5 - 7.5 (t) | -90 to -120 (d) | 110 - 120 (t) | ~240 | ~55 | [3] |
| Thio-CF2H | 5.8 - 6.8 (t) | -90 to -100 (d) | 120 - 130 (t) | ~270 | ~56 | [3] |
| Alkoxy-CF2H | 6.0 - 7.0 (t) | -80 to -95 (d) | 113 - 118 (t) | ~255 | ~72 | [3] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
A standard protocol for acquiring a ¹⁹F NMR spectrum of a difluoromethylated compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a multinuclear NMR spectrometer equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Frequency: Set the spectrometer to the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz spectrometer).
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -100 ppm, is a good starting point.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient.
-
-
Processing: Fourier transform the acquired free induction decay (FID). Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0.0 ppm).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a crucial tool for determining the molecular weight of difluoromethylated compounds and for gaining structural insights through fragmentation analysis. Both electron ionization (EI) and electrospray ionization (ESI) techniques are commonly used. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Characteristic Fragmentation Patterns:
Difluoromethylated compounds often exhibit characteristic fragmentation patterns in their mass spectra. The loss of the difluoromethyl radical (•CF2H) or difluorocarbene (:CF2) is a common fragmentation pathway.
| Ionization Method | Precursor Ion | Characteristic Fragment Ions | Observations | Source |
| Electron Ionization (EI) | M⁺• | [M-CF2H]⁺, [M-CF2]⁺•, CF2H⁺ | Molecular ion may be weak or absent. | [4][5] |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M-H]⁻ | [M+H-CF2H]⁺ | Softer ionization often preserves the molecular ion. | [6] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or EI).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected elemental formula.
X-ray Crystallography: The Gold Standard for Solid-State Structure
For crystalline difluoromethylated compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[7][8] This technique can confirm connectivity, stereochemistry, and reveal details about intermolecular interactions, such as hydrogen bonding involving the CF2H group.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically >0.1 mm in all dimensions).[7] This is often the most challenging step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.[7]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Chromatographic Techniques: Separation and Purity Assessment
Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for the separation and purification of difluoromethylated compounds, as well as for assessing their purity. The choice of technique depends on the volatility and polarity of the compound.
Analytical Workflow for Characterizing a Novel Difluoromethylated Compound
A logical workflow for the characterization of a newly synthesized difluoromethylated compound is essential for efficient and comprehensive analysis. The following diagram illustrates a typical workflow.
Caption: A typical analytical workflow for the characterization of a novel difluoromethylated compound.
Key Fragmentation Pathways in Mass Spectrometry
The following diagram illustrates the common fragmentation pathways observed for a generic difluoromethylated aromatic compound under electron ionization.
Caption: Common mass spectral fragmentation pathways of a difluoromethylated aromatic compound.
By employing a combination of these powerful analytical techniques and following a structured workflow, researchers can confidently and accurately characterize novel difluoromethylated compounds, paving the way for advancements in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Reagents: Bromodifluoroacetyl Chloride vs. Oxalyl Chloride
For researchers and professionals in drug development and chemical synthesis, the choice of an acylation agent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison between Bromodifluoroacetyl Chloride, a specialty reagent for introducing fluorinated moieties, and Oxalyl Chloride, a widely used reagent for the activation of carboxylic acids.
Overview and Physicochemical Properties
Oxalyl chloride (ClCOCOCl) is a versatile and highly reactive diacyl chloride.[1] Its primary application in acylation is not to directly add an oxalyl group, but to serve as an efficient reagent for converting carboxylic acids into highly reactive acyl chlorides.[2][3] This transformation is fundamental in organic synthesis, enabling subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation.[2][4][5] The key advantage of oxalyl chloride lies in its decomposition into volatile byproducts (CO, CO₂, and HCl), which simplifies reaction workup and purification.[1][6][7]
This compound (BrCF₂COCl) is a specialized acylating agent used to directly introduce the bromodifluoroacetyl group into molecules. This functionality is of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the difluoromethyl group. It is used as a starting material for synthesizing biologically active compounds such as α,α-difluoro-γ-lactams and various ion channel modulators.[8][9]
A summary of their key physicochemical properties is presented below.
| Property | This compound | Oxalyl Chloride |
| CAS Number | 3832-48-2[8] | 79-37-8[1] |
| Molecular Formula | C₂BrClF₂O[8] | C₂Cl₂O₂[1][10] |
| Molar Mass | 193.37 g·mol⁻¹[8] | 126.92 g·mol⁻¹[1] |
| Appearance | Liquid[8][11] | Colorless, sharp-smelling liquid[1] |
| Boiling Point | 50 °C[8][11] | 63-64 °C[1] |
| Density | 2.053 g/mL[11] | 1.4785 g/mL[1] |
| Reactivity with Water | Reacts | Reacts violently, decomposing to HCl, CO₂, and CO[1][5][7] |
Mechanism and Performance in Acylation
The functional roles and mechanisms of these two reagents in acylation are fundamentally different.
Oxalyl Chloride: The primary role of oxalyl chloride is the activation of carboxylic acids. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The process involves the initial formation of a highly reactive Vilsmeier intermediate from the reaction between oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to generate the corresponding acyl chloride, regenerating the DMF catalyst and releasing gaseous byproducts. This method is known for its mild conditions, often proceeding rapidly at room temperature, and high selectivity, minimizing side reactions that can occur with other reagents like thionyl chloride.[12][13]
This compound: This reagent acts as a direct electrophile, transferring the bromodifluoroacetyl group to a nucleophile (e.g., an alcohol, amine, or enolate). The reaction is a straightforward nucleophilic acyl substitution. The presence of two electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This direct acylation is the intended pathway for incorporating the valuable BrCF₂CO- moiety.
Comparative Summary
| Feature | This compound | Oxalyl Chloride |
| Reagent Type | Specialty Acylating Agent | Carboxylic Acid Activator |
| Primary Function | Direct introduction of the BrCF₂CO- group | Conversion of R-COOH to R-COCl |
| Typical Substrates | Alcohols, amines, and other nucleophiles | Carboxylic acids |
| Key Byproducts | HCl | CO, CO₂, HCl (all gaseous) |
| Key Advantages | Introduces a valuable fluorinated moiety | Mild reaction conditions, volatile byproducts simplify workup, high selectivity[1][13] |
| Limitations | Niche applications focused on fluorination | Indirect acylation method; reagent is highly toxic and moisture-sensitive |
Experimental Protocols
Protocol 1: General Procedure for Acyl Chloride Synthesis using Oxalyl Chloride
This protocol describes a general method for converting a carboxylic acid to an acyl chloride.
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
The carboxylic acid is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
A catalytic amount of DMF is added to the solution via syringe.
-
The mixture is stirred and cooled to 0 °C in an ice bath.
-
Oxalyl chloride is added dropwise to the stirred solution over 10-15 minutes. Vigorous gas evolution (CO, CO₂) is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LCMS for the disappearance of the starting carboxylic acid.
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.[14]
Protocol 2: General Procedure for N-Acylation using this compound
This protocol outlines a typical procedure for the acylation of a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a septum
Procedure:
-
The amine and the non-nucleophilic base are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.
-
Reaction completion is monitored by TLC or LCMS.
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude amide can be purified by column chromatography or recrystallization as needed.
Visualizing the Chemical Pathways
The following diagrams illustrate the mechanistic and logical differences between the two reagents.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. Oxalyl Chloride Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. 13 Oxalyl Chloride Manufacturers in 2025 | Metoree [us.metoree.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cas 3832-48-2,this compound | lookchem [lookchem.com]
- 10. lookchem.com [lookchem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 13. Oxalyl Chloride vs. Thionyl Chloride: The Ultimate Comparison for Acid Chloride Synthesis - Wolfa [wolfabio.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Bromodifluoroacetyl Chloride and Other Acyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Acyl halides are a prominent class of reagents for introducing acyl groups, with their reactivity being a key determinant in their application. This guide provides an objective comparison of the reactivity of bromodifluoroacetyl chloride with other commonly used acyl halides, supported by available experimental data and established chemical principles.
Executive Summary
Factors Influencing Acyl Halide Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is primarily governed by two key factors:
-
Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles. Electron-withdrawing groups attached to the acyl group increase this positive charge, enhancing reactivity.
-
Leaving Group Ability of the Halide: The facility with which the halide ion departs from the tetrahedral intermediate influences the overall reaction rate. The leaving group ability of halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. Weaker bases are better leaving groups.[2]
Reactivity Comparison
Based on these principles, we can establish a general reactivity trend for acyl halides. The presence of electron-withdrawing halogen atoms on the α-carbon of acetyl chloride derivatives significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity.
Qualitative Reactivity Order:
Trifluoroacetyl chloride > This compound (predicted) > Dichloroacetyl chloride > Chloroacetyl chloride > Acetyl chloride > Acetyl bromide > Acetyl iodide
This predicted order for this compound is based on the powerful inductive effect of the two fluorine atoms and the additional electron-withdrawing effect of the bromine atom, which would make the carbonyl carbon extremely electrophilic.
Quantitative Data Presentation
While direct kinetic data for this compound is scarce, the following table summarizes available and inferred data for related acyl halides to provide a quantitative perspective on their relative reactivities. The data is primarily based on solvolysis (reaction with a solvent, typically water or an alcohol), which is a common method for quantifying acyl halide reactivity.
| Acyl Halide | Reaction | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate (approx.) | Reference |
| Acetyl chloride | Hydrolysis | Water/Acetone (89.1:10.9) | -20 | 6.36 x 10⁻¹ | 1 | [3] |
| Chloroacetyl chloride | Hydrolysis | Water/Acetone (89.1:10.9) | -20 | 3.4 x 10⁻² | 0.05 | [3] |
| Dichloroacetyl chloride | Hydrolysis | Water/Acetone (89.1:10.9) | -20 | 2.0 x 10⁻³ | 0.003 | [3] |
| Trifluoroacetyl chloride | Hydrolysis | Water | - | Very Rapid | >> 1 | [4][5] |
| This compound | Hydrolysis | Water | - | Predicted to be very rapid | >> 1 | Inferred |
Note: The hydrolysis of trifluoroacetyl chloride is described as vigorous and avid, indicating a very high reaction rate.[4][5] It is reasonable to infer that this compound would exhibit similarly high reactivity due to the strong electron-withdrawing nature of the α-substituents. The data for chloro- and dichloroacetyl chloride shows a decrease in hydrolysis rate with increasing α-chlorination in that specific solvent system, which may be due to mechanistic complexities or solvent effects. However, the general principle of enhanced electrophilicity from α-halogenation typically leads to increased reactivity.
Experimental Protocols
To quantitatively compare the reactivity of this compound with other acyl halides, a competitive kinetic experiment or parallel monitoring of reactions under identical conditions is recommended. Due to the high reactivity of these compounds, specialized techniques such as stopped-flow spectroscopy may be necessary to accurately measure reaction rates.[6][7][8][9][10]
Protocol 1: Competitive Acylation of an Alcohol Monitored by GC-MS
This protocol describes a competitive reaction where two different acyl chlorides react with a limited amount of an alcohol. The product ratio, determined by Gas Chromatography-Mass Spectrometry (GC-MS), will reflect the relative reactivity of the acyl chlorides.
Materials:
-
This compound
-
Alternative acyl halide (e.g., acetyl chloride, chloroacetyl chloride)
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Quenching agent (e.g., a solution of a highly reactive amine like diethylamine in the solvent)
-
Standard laboratory glassware, dried in an oven
-
GC-MS instrument
Procedure:
-
Prepare equimolar stock solutions of this compound and the other acyl halide in the anhydrous solvent.
-
Prepare a stock solution of the alcohol (0.5 equivalents relative to the total acyl chloride concentration) and the internal standard in the same solvent.
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the two acyl chloride solutions in a reaction vessel.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
Initiate the reaction by adding the alcohol/internal standard solution dropwise with vigorous stirring.
-
After a set time, quench the reaction by adding an excess of the quenching agent.
-
Analyze the resulting mixture by GC-MS to determine the ratio of the two ester products.
-
The ratio of the products is directly proportional to the ratio of the rate constants of the two competing acylation reactions.
Protocol 2: Monitoring Hydrolysis by Stopped-Flow Spectroscopy
This protocol is suitable for measuring the rapid hydrolysis rates of highly reactive acyl halides.
Materials:
-
This compound
-
Other acyl halides for comparison
-
High-purity water
-
A suitable co-solvent if necessary to ensure solubility (e.g., acetonitrile)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the acyl halide in the chosen solvent system in one syringe of the stopped-flow instrument.
-
Fill the other syringe with high-purity water.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the reaction by observing a change in a spectroscopic property over time. For example, if the reaction produces an acidic product, a pH indicator can be used to monitor the change in absorbance.
-
The resulting kinetic trace can be fitted to a first-order or pseudo-first-order rate equation to determine the rate constant.
-
Repeat the experiment for each acyl halide under identical conditions to compare their hydrolysis rates.
Visualization of Reaction Workflow and Logic
Experimental Workflow for Competitive Acylation
Caption: Workflow for determining relative reactivity via a competitive acylation experiment.
Logical Relationship of Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of acyl halides in nucleophilic acyl substitution.
Conclusion
This compound is a highly electrophilic and reactive acylating agent. Its reactivity is significantly enhanced by the presence of two α-fluorine atoms and one α-bromine atom, which strongly withdraw electron density from the carbonyl carbon. While direct quantitative comparisons with other acyl halides are not extensively documented, a reasoned analysis based on established chemical principles and data from analogous compounds places it among the more reactive acyl halides. For researchers in drug development and organic synthesis, this compound offers a potent tool for the introduction of the bromodifluoroacetyl moiety, enabling the synthesis of novel and complex fluorinated molecules. The high reactivity necessitates careful handling and anhydrous conditions to achieve optimal results. The experimental protocols provided herein offer a framework for quantitatively assessing its reactivity in specific applications, allowing for informed decisions in the design and optimization of synthetic routes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. epa.gov [epa.gov]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 6. Stopped-flow - Wikipedia [en.wikipedia.org]
- 7. biologic.net [biologic.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 10. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Validating Stereochemistry in Bromodifluoroacetyl Chloride Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms—the stereochemistry—of reaction products is paramount. This is particularly critical in the synthesis of novel therapeutic agents where different stereoisomers can exhibit vastly different biological activities. This guide provides a comparative analysis of methods used to validate the stereochemistry of chiral products derived from reactions involving bromodifluoroacetyl chloride, a versatile reagent for introducing the difluoromethyl group.
The introduction of a difluoromethyl (-CF2H) or a bromodifluoromethyl (-CBrF2) moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. When these groups are incorporated into a molecule to create a chiral center, rigorous validation of the resulting stereochemistry is essential. This guide will explore a key synthetic application of this compound derivatives and delve into the primary analytical techniques for stereochemical confirmation, supported by experimental data and protocols.
Performance Comparison: Synthesis of Chiral α,α-Difluoro-γ-Lactams
A significant application of this compound is in the synthesis of α,α-difluoro-γ-lactams, a scaffold present in various biologically active compounds. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries or chiral catalysts. Below is a comparison of a chiral auxiliary-controlled approach with a copper-catalyzed enantioselective approach.
| Method | Reagents | Stereochemical Control | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Chiral Auxiliary-Controlled Cyclization | N-allyl-N-(chiral auxiliary)-2-bromo-2,2-difluoroacetamide, Radical Initiator (e.g., AIBN), Tin Hydride (e.g., Bu3SnH) | Substrate-controlled diastereoselectivity | Moderate to high d.r. (e.g., up to 95:5) |
| Copper-Catalyzed Enantioselective Cyclization | N-allyl-2-bromo-2,2-difluoroacetamide, Chiral Copper(I) complex (e.g., Cu(OTf)·C6H6 / Chiral Ligand) | Catalyst-controlled enantioselectivity | High e.e. (e.g., up to 99%) |
Experimental Protocols
Synthesis of a Chiral α,α-Difluoro-γ-Lactam via Copper-Catalyzed Enantioselective Cyclization
This protocol describes a method for the enantioselective synthesis of α,α-difluoro-γ-lactams from N-allyl-2-bromo-2,2-difluoroacetamides.
Materials:
-
N-allyl-2-bromo-2,2-difluoroacetamide
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf)·C6H6)
-
Chiral bis(oxazoline) ligand
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.05 mmol) in anhydrous toluene (1.0 mL).
-
Add Cu(OTf)·C6H6 (0.05 mmol) to the solution and stir at room temperature for 30 minutes to form the chiral catalyst complex.
-
Add a solution of N-allyl-2-bromo-2,2-difluoroacetamide (1.0 mmol) in anhydrous toluene (4.0 mL) to the catalyst mixture.
-
Heat the reaction mixture at the specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral α,α-difluoro-γ-lactam.
Stereochemical Validation by 19F NMR Spectroscopy with a Chiral Solvating Agent
This protocol details the determination of enantiomeric excess (e.e.) of a chiral α,α-difluoro-γ-lactam using 19F NMR spectroscopy.[1][2][3]
Materials:
-
Enantioenriched α,α-difluoro-γ-lactam sample
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
NMR solvent (e.g., CDCl3)
-
High-field NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare a stock solution of the chiral solvating agent in the NMR solvent.
-
In an NMR tube, dissolve a known amount of the α,α-difluoro-γ-lactam sample in the NMR solvent.
-
Acquire a standard 19F NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent stock solution to the NMR tube.
-
Acquire another 19F NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two distinct peaks or multiplets.
-
Integrate the signals for each enantiomer. The enantiomeric excess can be calculated using the formula: e.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
Stereochemical Validation by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of enantiomers and determination of e.e. by chiral HPLC.
Materials:
-
Enantioenriched α,α-difluoro-γ-lactam sample
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of hexanes and isopropanol)
Procedure:
-
Dissolve a small amount of the α,α-difluoro-γ-lactam sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers should elute at different retention times.
-
Integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and stereochemical validation of chiral products from this compound reactions.
Caption: General workflow from synthesis to stereochemical validation.
Caption: Decision logic for choosing a stereochemical validation method.
References
Confirming Difluoromethylation: A Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful incorporation of a difluoromethyl (-CF2H) group into a molecule is a critical step. This guide provides a comparative overview of spectroscopic techniques used to confirm this incorporation, complete with experimental data and detailed protocols.
The introduction of a difluoromethyl group can significantly alter a molecule's pharmacokinetic and physicochemical properties, making its unambiguous identification essential.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. Each technique provides unique structural information, and often a combination of these methods is necessary for complete characterization.
Comparative Analysis of Spectroscopic Data
The following table summarizes the key spectroscopic signatures of the difluoromethyl group, offering a quick reference for researchers.
| Spectroscopic Technique | Key Signature | Typical Range/Value | Remarks |
| ¹H NMR | Triplet (t) or doublet of doublets (dd) | δ 5.5 - 7.5 ppm | The proton of the -CF2H group is split by the two equivalent fluorine atoms into a triplet. Further coupling with neighboring protons can result in more complex splitting patterns. The large coupling constant is characteristic. |
| JH-F (geminal) | 50 - 60 Hz | This large geminal coupling is a definitive indicator of the -CF2H group.[2] | |
| ¹³C NMR | Triplet (t) | δ 110 - 130 ppm | The carbon of the -CF2H group is coupled to the two fluorine atoms, resulting in a triplet in the proton-decoupled ¹³C NMR spectrum.[3][4] |
| JC-F (one-bond) | 230 - 300 Hz | This large one-bond coupling constant is a key feature for identifying the difluoromethylated carbon.[2][5] | |
| ¹⁹F NMR | Doublet (d) or multiplet | δ -90 to -130 ppm (vs. CFCl₃) | The two equivalent fluorine atoms are split by the geminal proton into a doublet.[2][5] Additional coupling to other nearby protons will result in more complex multiplets.[6] |
| JF-H (geminal) | 50 - 60 Hz | This coupling constant should match the JH-F observed in the ¹H NMR spectrum. | |
| Mass Spectrometry (MS) | Fragmentation Pattern | Loss of CF₂H or CF₂ | In the mass spectrum, fragmentation involving the loss of the difluoromethyl group or difluorocarbene can be observed.[7] |
| Isotopic Pattern | M+1, M+2 | The presence of carbon isotopes can help in confirming the elemental composition. | |
| Infrared (IR) Spectroscopy | C-F Stretching Vibrations | 1000 - 1360 cm⁻¹ | The C-F stretching bands are typically strong and can be found in this region.[8] The presence of two fluorine atoms often leads to two distinct stretching bands (symmetric and asymmetric).[8] |
Experimental Workflow
The general workflow for spectroscopic analysis to confirm difluoromethylation involves a series of steps from sample preparation to data interpretation.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified difluoromethylated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
For quantitative analysis, a known amount of an internal standard can be added.[9][10]
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the region between δ 5.5 and 7.5 ppm to identify the characteristic triplet or doublet of doublets of the -CF₂H proton.
-
Measure the coupling constant (JH-F), which should be in the range of 50-60 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Look for a triplet in the region of δ 110-130 ppm, corresponding to the carbon of the -CF₂H group.
-
Determine the one-bond carbon-fluorine coupling constant (JC-F), which is expected to be between 230 and 300 Hz.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-coupled ¹⁹F NMR spectrum.
-
A doublet (or a more complex multiplet due to further couplings) should be observed in the range of δ -90 to -130 ppm.
-
The geminal fluorine-proton coupling constant (JF-H) should be measured and should correlate with the value obtained from the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[11]
-
The concentration should be optimized for the specific mass spectrometer and ionization technique used (typically in the range of µg/mL to ng/mL).
-
For techniques like liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates the components before they enter the mass spectrometer.[12]
-
-
Data Acquisition:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform fragmentation analysis (MS/MS or MSⁿ) to study the characteristic fragmentation patterns, looking for losses corresponding to the difluoromethyl group.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids:
-
KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[13] Press the mixture into a thin, transparent pellet using a hydraulic press.[13]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[13]
-
-
Liquids:
-
-
Data Acquisition:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. rtilab.com [rtilab.com]
A Comparative Guide to Fluorination Methods: Spotlight on Bromodifluoroacetyl Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of various fluorination methods, with a particular focus on the utility of Bromodifluoroacetyl chloride and its alternatives for the introduction of the difluoromethyl group, a key pharmacophore. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal method for their specific synthetic challenges.
Performance Comparison of Difluoromethylation Reagents
The choice of a fluorinating agent is critical and depends on factors such as substrate compatibility, desired functional group, reaction conditions, and safety considerations. While this compound serves as a valuable precursor for specific structural motifs, a range of other reagents offer broader applicability for direct difluoromethylation. The following table summarizes the performance of key difluoromethylating agents.
| Reagent/Method | Precursor | Typical Substrates | Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| This compound Derivative | This compound | N-allyl-N-aryl-bromodifluoroacetamides | Copper(I) catalyst, mild conditions | Good to excellent | Efficient for synthesis of α,α-difluoro-γ-lactams[1][2] | Indirect method, requires precursor synthesis |
| TMSCF2Br | (Bromodifluoromethyl)trimethylsilane | Carbon acids, hydrazones, phenols, alcohols | Weakly basic or acidic, mild conditions | High (often >90%)[3][4][5] | Commercially available, broad substrate scope, high yields | |
| Sodium Chlorodifluoroacetate | ClCF2CO2Na | Thiols, phenols, nitrogen heterocycles | Thermal decarboxylation (95-100 °C), base | Moderate to high | Inexpensive, readily available | Requires elevated temperatures |
| Difluoromethyl Phenyl Sulfone | PhSO2CF2H | Aldehydes, ketones, activated alkenes | Basic conditions or photoredox catalysis | Good | Versatile reactivity (nucleophilic, radical) | Requires stoichiometric base or photocatalyst |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the difluoromethylation methods discussed.
Protocol 1: Synthesis of α,α-Difluoro-γ-lactams using a this compound Derivative
This protocol is adapted from the copper-catalyzed cyclization of N-allyl-N-aryl-bromodifluoroacetamides.[1][2]
Materials:
-
N-allyl-N-aryl-bromodifluoroacetamide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Ligand (e.g., TMEDA) (0.2 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add N-allyl-N-aryl-bromodifluoroacetamide, CuI, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-γ-lactam.
Protocol 2: C-H Difluoromethylation of Carbon Acids with TMSCF2Br
This protocol is a general method for the difluoromethylation of a wide range of carbon acids.[3]
Materials:
-
Carbon acid substrate (1.0 equiv)
-
TMSCF2Br (1.5 equiv)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the carbon acid substrate and the base.
-
Add the solvent and stir the mixture at room temperature for a short period.
-
Add TMSCF2Br dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C-difluoromethylated product.
Protocol 3: O-Difluoromethylation of Phenols with Sodium Chlorodifluoroacetate
This method utilizes an inexpensive reagent for the difluoromethylation of phenols.
Materials:
-
Phenol substrate (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction flask, dissolve the phenol substrate and the base in the solvent.
-
Add sodium chlorodifluoroacetate to the mixture.
-
Heat the reaction mixture to 95-100 °C and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to obtain the aryl difluoromethyl ether.
Visualizing the Workflow
Understanding the sequence of operations is key to efficient and safe experimentation. The following diagrams, generated using the DOT language, illustrate the typical workflows for the discussed fluorination methods.
Caption: Workflow for α,α-Difluoro-γ-lactam Synthesis.
Caption: Workflow for C-H Difluoromethylation with TMSCF2Br.
Reaction Pathways
The underlying mechanisms of these transformations provide insight into their reactivity and selectivity.
Caption: Pathway for Copper-Catalyzed Lactam Formation.
Caption: General Pathway for Difluorocarbene Reactions.
Safety and Handling
Fluorinating agents require careful handling due to their reactivity and potential toxicity.
-
This compound: This reagent is corrosive and reacts with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
TMSCF2Br: While generally considered a mild reagent, it should be handled with care in a fume hood.
-
Sodium Chlorodifluoroacetate: This reagent is a stable solid but should be handled with appropriate personal protective equipment. The thermal decarboxylation generates gaseous byproducts, so the reaction should be well-ventilated.
-
General Precautions: All fluorination reactions should be conducted with appropriate engineering controls and personal protective equipment. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Highly efficient and versatile synthesis of α,α-difluoro-γ-lactams via aminodifluoroalkylation of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed cyclization of N-allylhalodifluoroacetamides: an efficient synthesis of alpha,alpha-difluorinated gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-free N-difluoromethylation of hydrazones with TMSCF2Br as the difluoromethylation reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to HPLC Analysis of Bromodifluoroacetyl Chloride Reaction Products
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products derived from bromodifluoroacetyl chloride, tailored for researchers, scientists, and professionals in drug development. We will explore different analytical strategies, supported by detailed experimental protocols and comparative data, to enable informed decisions for method selection and development.
Introduction to the Reaction
This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution with primary and secondary amines.[1][2][3] This reaction is a valuable tool in synthetic chemistry for the introduction of the bromodifluoroacetyl moiety into molecules. The general reaction with a primary amine proceeds as follows:
Reaction Scheme: R-NH₂ + BrCF₂COCl → R-NH-CO-CF₂Br + HCl
The resulting product is an N-substituted-2-bromo-2,2-difluoroacetamide. The analytical challenge lies in the detection and quantification of this product, particularly when the "R" group of the amine lacks a strong chromophore for UV detection. This guide compares two primary HPLC-based analytical approaches:
-
Direct HPLC-UV Analysis: Applicable when the amine reactant contains a chromophore, conferring UV activity to the product.
-
Pre-column Derivatization followed by HPLC-UV/Fluorescence: Necessary when the amine is aliphatic or lacks a UV-active functional group, requiring the introduction of a chromophore or fluorophore for sensitive detection.
Comparison of Analytical Strategies
The choice of analytical strategy is fundamentally dependent on the nature of the amine used in the reaction. Below is a comparative summary of the two approaches.
| Feature | Direct HPLC-UV Analysis | Pre-column Derivatization HPLC-UV/Fluorescence |
| Applicability | Reactions with aromatic or other UV-active amines. | Reactions with aliphatic or non-UV-active amines.[4][5][6] |
| Sample Preparation | Simple dilution of the reaction mixture. | Additional derivatization step required before injection. |
| Sensitivity | Moderate to high, dependent on the product's molar absorptivity. | High to very high, especially with fluorescent tags.[4][6] |
| Selectivity | Good, based on chromatographic separation. | Excellent, enhanced by both chromatography and selective tagging. |
| Method Development | Simpler, focused on chromatographic conditions. | More complex, involves optimization of both derivatization and chromatography. |
| Alternative Detection | Mass Spectrometry (LC-MS) can be used for confirmation. | Mass Spectrometry (LC-MS) is also a powerful alternative. |
Experimental Data Comparison
The following tables present hypothetical, yet realistic, performance data for the HPLC analysis of the reaction product of this compound with two different primary amines: aniline (an aromatic amine) and butylamine (an aliphatic amine).
Scenario 1: Direct HPLC-UV Analysis of N-(phenyl)-2-bromo-2,2-difluoroacetamide
This scenario assumes the reaction of this compound with aniline. The phenyl group provides a strong chromophore for UV detection.
| Parameter | Method A: C18 Column | Method B: Phenyl Column |
| Retention Time (min) | 4.2 | 5.8 |
| Resolution (Rs) from Aniline | 2.5 | 3.1 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.4 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 1.2 |
| Linearity (R²) | 0.9992 | 0.9995 |
Scenario 2: HPLC-UV Analysis of N-(butyl)-2-bromo-2,2-difluoroacetamide after Pre-column Derivatization
This scenario involves the reaction with butylamine, which lacks a chromophore. The product is derivatized with dansyl chloride prior to analysis.
| Parameter | Derivatization with Dansyl Chloride |
| Retention Time (min) | 8.5 |
| Resolution (Rs) from Dansyl-amine | 4.0 |
| Limit of Detection (LOD) (ng/mL) | 10 |
| Limit of Quantitation (LOQ) (ng/mL) | 30 |
| Linearity (R²) | 0.9998 |
As the data illustrates, the pre-column derivatization method offers significantly lower detection and quantification limits, albeit with a more involved sample preparation process.
Detailed Experimental Protocols
Protocol 1: Direct HPLC-UV Analysis of a UV-Active Reaction Product
This protocol is suitable for the analysis of the reaction product of this compound with an aromatic amine like aniline.
1. Reaction Sample Preparation:
- Quench the reaction mixture by adding an appropriate solvent (e.g., acetonitrile).
- Vortex the sample to ensure homogeneity.
- Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Instrument: Standard HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Phenyl columns can also be used for alternative selectivity.[7][8]
- Mobile Phase:
- A: Water with 0.1% Formic Acid
- B: Acetonitrile with 0.1% Formic Acid
- Gradient: 30% B to 90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the product peak based on its retention time, confirmed with a standard if available.
- Quantify the product using a calibration curve prepared from a purified standard.
Protocol 2: Pre-column Derivatization and HPLC Analysis
This protocol is designed for products from non-UV-active amines, such as butylamine, using dansyl chloride as the derivatizing agent.[6]
1. Derivatization Procedure:
- To 100 µL of the quenched reaction sample in a microcentrifuge tube, add 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.0).
- Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
- Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
- After incubation, cool the sample to room temperature.
- Add 10 µL of a quenching reagent (e.g., a primary amine solution like glycine) to react with excess dansyl chloride.
- Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Instrument: Standard HPLC system with a UV or fluorescence detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
- A: Water with 0.1% Trifluoroacetic Acid
- B: Acetonitrile
- Gradient: 40% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection:
- UV: 340 nm
- Fluorescence: Excitation at 340 nm, Emission at 525 nm.
- Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflows for direct and pre-column derivatization HPLC analysis.
Caption: Decision tree for selecting an analytical strategy.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comparative Guide to the GC-MS Characterization of Bromodifluoroacetyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) characterization of bromodifluoroacetyl chloride derivatives, primarily focusing on their amine adducts. Due to the reactive nature of this compound, direct analysis is challenging. Therefore, derivatization is a crucial step to form stable, volatile compounds suitable for GC-MS analysis.
Performance Comparison: GC-MS vs. Alternative Methods
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound derivatives, GC-MS offers high resolution and sensitive detection. However, alternative methods also provide valuable information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Identifies functional groups based on the absorption of infrared radiation. |
| Sample Requirements | Volatile and thermally stable (derivatization often required). | Soluble in a suitable mobile phase. | Soluble in a suitable deuterated solvent. | Can be solid, liquid, or gas. |
| Information Provided | Retention time (for identification and quantification) and mass spectrum (for structural elucidation). | Retention time and mass spectrum. | Detailed molecular structure and connectivity. | Presence of specific functional groups (e.g., C=O, N-H). |
| Strengths | Excellent separation efficiency for complex mixtures, high sensitivity. | Suitable for non-volatile and thermally labile compounds, high sensitivity. | Unambiguous structure determination. | Quick and non-destructive functional group analysis. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower separation efficiency for some isomeric compounds compared to GC. | Lower sensitivity compared to MS techniques. | Limited structural information. |
GC-MS Data for Amine Derivatives: A Predictive Comparison
The following tables present predicted GC-MS data for N-bromodifluoroacetylated amines, based on known data for N-trifluoroacetylated amines. The retention indices (RI) are predicted to be slightly higher for the bromodifluoroacetyl derivatives due to the larger atomic mass of bromine compared to fluorine.
Table 1: Predicted Retention Indices (RI) on a Non-Polar Column (e.g., DB-5ms)
| Analyte (Primary Amine) | N-Trifluoroacetyl Derivative (RI) | N-Bromodifluoroacetyl Derivative (Predicted RI) |
| Amphetamine | ~1350 | ~1400 - 1450 |
| Methamphetamine | ~1400 | ~1450 - 1500 |
| 1-Hexylamine | ~1050 | ~1100 - 1150 |
| Aniline | ~1100 | ~1150 - 1200 |
Table 2: Predicted Key Mass Spectral Fragments (m/z) in Electron Ionization (EI) Mode
| Derivative | Molecular Ion (M+) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| N-Trifluoroacetyl-amphetamine | Present, but may be weak | [M-CF3]+ | [M-CH2CH(Ph)]+ | [CF3CONHCH(CH3)]+ |
| N-Bromodifluoroacetyl-amphetamine (Predicted) | Present, but may be weak | [M-CF2Br]+ | [M-CH2CH(Ph)]+ | [BrCF2CONHCH(CH3)]+ |
| N-Trifluoroacetyl-aniline | Abundant | [M-CF3]+ | [M-COCF3]+ | [C6H5NH]+ |
| N-Bromodifluoroacetyl-aniline (Predicted) | Abundant | [M-CF2Br]+ | [M-COCF2Br]+ | [C6H5NH]+ |
Experimental Protocols
Derivatization of Primary/Secondary Amines with this compound
This protocol is adapted from standard acylation procedures for amines.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vial with a septum cap
-
GC-MS system
Procedure:
-
Dissolve a known amount of the amine analyte in the anhydrous solvent in the reaction vial.
-
Purge the vial with an inert gas.
-
Add a molar excess of this compound to the reaction mixture. The reaction is typically rapid and exothermic.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating may be applied if the reaction is sluggish.
-
After the reaction is complete, the sample can be directly injected into the GC-MS or subjected to a work-up procedure to remove excess reagent and byproducts if necessary.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is generally suitable.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Visualizations
Caption: Experimental workflow for GC-MS analysis of amine derivatives.
Caption: Predicted EI fragmentation of an N-bromodifluoroacetyl amine.
A Comparative Guide to Reaction Monitoring: ¹⁹F NMR versus Alternative Techniques for Reactions with Bromodifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the incorporation of fluorine atoms can significantly enhance molecular properties. Bromodifluoroacetyl chloride is a valuable building block for introducing the bromodifluoroacetyl moiety. Efficient and accurate monitoring of its reactions is crucial for optimization, yield determination, and ensuring the desired product formation. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed protocols.
The Power of ¹⁹F NMR for Reaction Monitoring
¹⁹F NMR spectroscopy stands out as a superior technique for monitoring reactions of fluorinated compounds for several key reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.
-
Vast Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H NMR, minimizing the likelihood of signal overlap even in complex reaction mixtures.[1]
-
"Clean" Spectra: Since most organic molecules and reaction media lack fluorine atoms, the resulting spectra are free from background signals, allowing for clear observation of the fluorine-containing reactants and products.
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for accurate quantitative analysis (qNMR) to determine reaction kinetics and in-situ yields without the need for response factors.
Comparison of Reaction Monitoring Techniques
The choice of analytical technique for reaction monitoring depends on various factors including the nature of the reaction, the information required, and the available instrumentation. Here, we compare ¹⁹F NMR with common alternatives for the acylation of an amine with this compound.
| Technique | Advantages | Disadvantages | Applicability to this compound Reactions |
| ¹⁹F NMR | High sensitivity, large chemical shift range, no background signals, quantitative without response factors, provides structural information. | Requires specialized equipment (NMR spectrometer), may not be suitable for very fast reactions if real-time monitoring is needed with standard acquisition times. | Excellent. Allows for clear, simultaneous tracking of the disappearance of the this compound signal and the appearance of the N-substituted-2-bromo-2,2-difluoroacetamide product signal. |
| ¹H NMR | Widely available, provides detailed structural information, can be quantitative. | Signal overlap is common, especially with complex molecules and in protonated solvents. Can be less sensitive for minor components. | Good. Can monitor the disappearance of the amine N-H proton and changes in the signals of the amine's other protons upon acylation. However, the difluoroacetyl protons may be difficult to resolve and quantify accurately. |
| HPLC | High sensitivity, excellent for separating complex mixtures, can be quantitative with proper calibration. | Requires method development, may not provide structural information on its own (requires a detector like MS), can be difficult to perform in-situ. Reactions are typically monitored by taking aliquots. | Good. Can effectively separate the starting materials (amine and this compound, though the latter is reactive) from the product. Requires quenching of the reaction aliquots before analysis. |
| FT-IR | Fast, relatively inexpensive, provides information about functional groups. | Not ideal for quantitative analysis, can be difficult to interpret in complex mixtures, less sensitive than NMR or HPLC. | Moderate. Can monitor the disappearance of the N-H stretch of the amine and the appearance of the amide C=O stretch. However, the C=O stretch of the acyl chloride and the amide product may overlap, making quantification challenging. |
Experimental Data: A Model Reaction
To illustrate the utility of ¹⁹F NMR, let's consider the reaction of this compound with benzylamine to form N-benzyl-2-bromo-2,2-difluoroacetamide.
Reaction:
¹⁹F NMR Spectral Data:
| Compound | Functional Group | Expected ¹⁹F Chemical Shift (ppm) vs. CFCl₃ |
| This compound | -CF₂- | ~ -60 to -70 |
| N-benzyl-2-bromo-2,2-difluoroacetamide | -CF₂- | ~ -101 to -105[2] |
As the reaction proceeds, the ¹⁹F NMR spectrum would show a decrease in the intensity of the signal corresponding to this compound and a simultaneous increase in the signal for N-benzyl-2-bromo-2,2-difluoroacetamide. The significant difference in their chemical shifts allows for unambiguous and quantitative monitoring.
Experimental Protocols
Protocol 1: In-situ ¹⁹F NMR Reaction Monitoring
-
Sample Preparation: In a dry NMR tube, dissolve the amine (e.g., benzylamine, 1.0 eq) in a deuterated solvent (e.g., CDCl₃). Add an internal standard for quantitative analysis if desired (e.g., trifluorotoluene).
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material solution to establish the initial conditions.
-
Reaction Initiation: At time t=0, carefully add this compound (1.0 eq) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Process the spectra and integrate the signals corresponding to the starting material and the product.
-
Analysis: Plot the integral values as a function of time to obtain reaction kinetics.
Protocol 2: Reaction Monitoring by HPLC
-
Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute solution of a primary amine like butylamine) to consume any unreacted this compound.
-
Sample Preparation for HPLC: Dilute the quenched aliquot with the mobile phase.
-
HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase gradient (e.g., water/acetonitrile). Monitor the elution profile using a UV detector.
-
Analysis: Quantify the peak areas of the starting material and product to determine the reaction progress. A calibration curve for the product is necessary for accurate quantification.
Protocol 3: Reaction Monitoring by FT-IR Spectroscopy
-
Reaction Setup: The reaction can be set up in a standard laboratory flask or in a specialized in-situ IR reaction monitoring vessel.
-
Initial Spectrum: Record an FT-IR spectrum of the starting amine solution.
-
Reaction Initiation: Add the this compound to the reaction mixture.
-
Data Acquisition: Acquire FT-IR spectra at regular intervals.
-
Analysis: Monitor the decrease in the intensity of the N-H stretching vibration of the amine (around 3300-3500 cm⁻¹) and the increase in the intensity of the amide C=O stretching vibration (around 1650-1680 cm⁻¹).
Logical Workflow for ¹⁹F NMR Reaction Monitoring
The following diagram illustrates the logical workflow for setting up and performing in-situ ¹⁹F NMR reaction monitoring.
References
A Comparative Guide to Difluoroacetylation Reagents in Drug Analogue Synthesis: Spotlight on Bromodifluoroacetyl Chloride
For researchers, scientists, and drug development professionals, the introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF2), in particular, offers a unique combination of properties that can enhance the potency, metabolic stability, and bioavailability of drug candidates. This guide provides a comparative analysis of Bromodifluoroacetyl chloride and other common difluoroacetylation reagents used in the synthesis of drug analogues, supported by experimental data and detailed protocols.
Executive Summary
The strategic incorporation of the difluoroacetyl group into bioactive molecules can significantly modulate their pharmacological profiles. This compound has emerged as a reactive and efficient reagent for this purpose. This guide compares its performance with a widely used alternative, difluoroacetic acid activated in situ, in the context of synthesizing drug analogues. While direct comparative studies are limited, this analysis draws on published experimental data to provide insights into the relative merits of each approach. A key application of difluoroacetylation in drug discovery is the development of selective histone deacetylase 6 (HDAC6) inhibitors, a promising therapeutic target for a range of diseases.
Comparison of Difluoroacetylation Reagents
The selection of a difluoroacetylation reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and scalability. Below is a comparison of this compound and activated difluoroacetic acid.
| Feature | This compound | Difluoroacetic Acid (with activating agent) |
| Reactivity | High | Moderate to High (depends on activating agent) |
| Typical Substrates | Amines, Heterocycles | Amines, Hydrazides |
| Common Activating Agent | Not required | Triethylamine (Et3N), HATU, etc. |
| Byproducts | HCl, HBr | Varies with activating agent (e.g., triethylammonium salts) |
| Handling | Moisture-sensitive, corrosive | Less sensitive than the chloride, but requires co-reagents |
| Commercial Availability | Readily available[1][2][3] | Readily available |
Experimental Data: Synthesis of a Difluoroacetylated HDAC6 Inhibitor Analogue
To illustrate the practical application of these reagents, we present a synthesis of a difluoroacetylated analogue based on reported HDAC6 inhibitors.[4] While a direct, side-by-side comparison under identical conditions is not available in the literature, the following data is compiled from representative protocols.
| Reagent | Substrate | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Heterocyclic amine | N-difluoroacetylated heterocycle | DCM | Pyridine | 0 to RT | 2 | ~85 (Estimated) | Based on general acyl chloride reactivity[5][6][7] |
| Difluoroacetic acid | Hydrazide | N-difluoroacetylated hydrazide | DMF | Et3N | 70 | 1 | Not specified | [4] |
Note: The yield for this compound is an estimation based on typical reactions of acyl chlorides with amines, as a specific example for this analogue was not found.
Experimental Protocols
Protocol 1: Difluoroacetylation using this compound
This protocol is based on the general reactivity of acyl chlorides with amines.[5][6][7]
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the heterocyclic amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Difluoroacetylation using Difluoroacetic Acid
This protocol is adapted from the synthesis of a precursor to a difluoromethyl-1,3,4-oxadiazole HDAC6 inhibitor.[4]
Materials:
-
Hydrazide intermediate (1.0 eq)
-
Difluoroacetic acid (DFAA) (1.3 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the hydrazide intermediate in anhydrous DMF under an inert atmosphere.
-
Add triethylamine to the solution.
-
Add difluoroacetic acid to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Mandatory Visualizations
Reaction Workflow: Amine Difluoroacetylation
This diagram illustrates the general workflow for the difluoroacetylation of an amine substrate using either this compound or activated difluoroacetic acid.
Caption: General workflow for amine difluoroacetylation.
Signaling Pathway: HDAC6 Inhibition in Neurodegenerative Disease
Histone deacetylase 6 (HDAC6) is a key enzyme involved in various cellular processes, and its dysregulation is implicated in neurodegenerative diseases.[8] Selective HDAC6 inhibitors, often synthesized via difluoroacetylation, represent a promising therapeutic strategy.[4] This diagram depicts a simplified signaling pathway illustrating the role of HDAC6 and the effect of its inhibition.
Caption: Simplified HDAC6 signaling pathway in neurodegeneration.
Conclusion
This compound is a potent reagent for the introduction of the difluoroacetyl moiety into drug analogues. Its high reactivity makes it suitable for a range of substrates, particularly amines and heterocycles. In comparison, the use of difluoroacetic acid with an activating agent offers a milder alternative, which may be advantageous for sensitive substrates. The choice of reagent will ultimately be guided by the specific requirements of the synthetic route and the nature of the target molecule. The development of selective HDAC6 inhibitors highlights the importance of efficient difluoroacetylation methodologies in advancing novel therapeutics for neurodegenerative and other diseases. Further research into direct comparative studies of these reagents would be highly beneficial to the drug discovery community.
References
- 1. This compound | 3832-48-2 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bromodifluoroacetyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of bromodifluoroacetyl chloride, ensuring laboratory safety and regulatory compliance.
This compound is a highly reactive and corrosive chemical that requires meticulous handling and disposal procedures. Due to its hazardous nature, improper disposal can lead to violent reactions, release of toxic fumes, and potential harm to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound is corrosive and causes severe burns.[1] It reacts violently with water, releasing toxic and corrosive gases. Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE to prevent any direct contact with the substance. This includes, but is not limited to, a lab coat, chemical-resistant gloves (impermeable), and tightly fitting safety goggles.[1] In case of potential inhalation, a self-contained breathing apparatus should be readily available.
Quantitative Data for Disposal
For easy reference, the following table summarizes the essential quantitative information for the safe disposal of this compound.
| Parameter | Specification | Source |
| Neutralizing Agent | 2.5 M Sodium Hydroxide (NaOH) Solution | General procedure for acyl halides |
| Personal Protective Equipment (PPE) | Impermeable gloves, tightly fitting safety goggles, lab coat, face shield | [1] |
| Disposal Location | Chemical fume hood | [1] |
| Final pH of Neutralized Solution | Approximately 7 | General laboratory practice |
| Waste Classification | Hazardous Waste | [1] |
Detailed Experimental Protocol for Neutralization and Disposal
This protocol outlines the safe method for neutralizing small quantities of this compound typically found in a research laboratory. The primary method of neutralization is controlled hydrolysis, converting the reactive acyl chloride into the more stable, but still hazardous, bromodifluoroacetic acid, which is then neutralized to its salt.
Materials:
-
This compound
-
2.5 M Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Three-neck round-bottom flask
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation of the Neutralizing Solution: In a three-neck round-bottom flask equipped with a stir bar and a dropping funnel, place a sufficient amount of 2.5 M sodium hydroxide solution. The amount of NaOH solution should be in molar excess to the this compound to be neutralized. Cool the flask in an ice bath with continuous stirring.
-
Slow Addition of this compound: Carefully transfer the this compound to the dropping funnel. Add the this compound dropwise to the cold, stirring sodium hydroxide solution. The rate of addition should be slow enough to control the exothermic reaction and prevent excessive fuming.
-
Monitoring the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Neutralization and pH Check: After the reaction is complete, allow the solution to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. If the solution is still acidic, add more 2.5 M NaOH solution until the pH is approximately 7.
-
Waste Collection: The resulting neutralized solution contains sodium bromodifluoroacetate and is still considered hazardous waste. Transfer the solution to a properly labeled hazardous waste container.
-
Decontamination of Glassware: All glassware used in this procedure should be thoroughly rinsed with water, and the rinsate collected in the hazardous waste container.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bromodifluoroacetyl chloride
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bromodifluoroacetyl chloride (CAS No. 3832-48-2). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is a corrosive and flammable liquid that causes severe skin burns and eye damage.[1][2] It is highly reactive and requires careful handling in a controlled environment.
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[1] Blistering and progressive ulceration may occur if skin contact is not treated immediately.[1] Corneal burns can lead to permanent eye damage.[1]
-
Flammable: Flammable liquid and vapor.[2]
-
Reactive: Reacts violently with water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1]
Before handling, ensure all personnel are familiar with the contents of the Safety Data Sheet (SDS) and have received specific training on the handling of reactive acyl halides.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Specification |
| Hand Protection | Impermeable, chemical-resistant gloves are required.[1] Given its classification as a halogenated hydrocarbon, Butyl rubber is a recommended material.[1] Double gloving is advisable. |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield are mandatory.[1] |
| Skin and Body Protection | A flame-resistant lab coat, worn fully buttoned, is required.[3] Additional impermeable protective clothing may be necessary depending on the scale of work.[1] Full-length pants and closed-toe shoes are also required. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[1] For emergencies, a self-contained breathing apparatus (SCBA) must be readily available.[1] |
Glove Material Chemical Resistance (General Guidance for Acyl Halides):
| Glove Material | Resistance to Halogenated Hydrocarbons |
| Butyl Rubber | Recommended |
| Neoprene | Fair |
| Nitrile | Poor to Fair |
| Natural Rubber | Poor |
Note: This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for the safe handling of this compound. The following workflow must be followed:
Storage Requirements:
-
Store in a cool, well-ventilated area, away from heat and ignition sources.[1]
-
Keep the container tightly closed and store under an inert atmosphere if possible.[1]
-
Store only in the original packaging.[1]
-
Incompatible materials to be stored separately include strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert, dry absorbent material such as sand, earth, or vermiculite.
-
Using non-sparking tools, collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Call emergency services and inform them of the nature of the spill.
-
Prevent entry to the affected area.
-
If safe to do so, increase ventilation to the area.
First Aid
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1] Seek immediate specialist medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and give one cup of water to drink every 10 minutes.[1] Seek immediate medical attention.[1] |
Disposal Plan
Due to its reactivity, this compound must be neutralized before disposal. Do not dispose of this chemical down the drain.
Neutralization Protocol for Excess this compound:
This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Preparation: In a large beaker equipped with a stirrer, prepare a cold solution of 5-10% sodium carbonate or sodium bicarbonate in water. The volume of the basic solution should be in large excess relative to the amount of acyl chloride to be neutralized.
-
Cooling: Place the beaker in an ice bath to manage the exothermic reaction.
-
Addition: Slowly and cautiously add the this compound dropwise to the stirring basic solution. Be prepared for vigorous gas evolution (CO2).
-
Reaction: Continue stirring for several hours after the addition is complete to ensure full neutralization.
-
Verification: Check the pH of the solution to ensure it is neutral or slightly basic.
-
Disposal: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal service.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
